7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGHWBHOQXKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628095 | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-68-7 | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer research.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃O | [3] |
| Molecular Weight | 200.16 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow solid or oil | General knowledge |
| Melting Point | Not available. For comparison, 4-(trifluoromethyl)-1-indanone has a melting point of 38-42 °C. | [4] |
Synthesis Pathway
The most plausible and widely utilized method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] In the case of this compound, the key precursor is 3-(2-(trifluoromethyl)phenyl)propanoic acid.
The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the carboxylic acid precursor, and second, its cyclization to the target indanone.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)
Adapted General Protocol for Hydrogenation:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)
The intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids is a standard method for the preparation of 1-indanones.[5] The choice of the cyclizing agent is crucial, with common reagents including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or thionyl chloride followed by a Lewis acid like aluminum chloride (AlCl₃).[7] The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for cyclization.[2]
Figure 2: Alternative pathways for the intramolecular Friedel-Crafts acylation.
General Protocol using Polyphosphoric Acid (PPA):
-
Reaction Setup: Place 3-(2-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Reagent Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heating: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data
A complete set of characterization data for this compound is not available in a single public source. The following data is a combination of available information and predicted values based on analogous compounds.
¹H NMR Spectroscopy
A ¹H NMR spectrum for 7-(trifluoromethyl)-1-indanone is available from a commercial supplier.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.5 (m) | Multiplet | 3H | Aromatic protons |
| ~3.2 (t) | Triplet | 2H | -CH₂- adjacent to the aromatic ring |
| ~2.8 (t) | Triplet | 2H | -CH₂- adjacent to the carbonyl group |
¹³C NMR Spectroscopy
A full ¹³C NMR spectrum is not available. Predicted chemical shifts based on the structure and known effects of the trifluoromethyl and carbonyl groups are provided below.
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O |
| ~150-120 | Aromatic carbons |
| ~125 (q) | -CF₃ |
| ~36 | -CH₂- adjacent to the aromatic ring |
| ~26 | -CH₂- adjacent to the carbonyl group |
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. The characteristic absorption bands are predicted below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ketone) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1300-1100 | C-F stretch (strong) |
Mass Spectrometry (MS)
An experimental mass spectrum is not available. The expected molecular ion peak and major fragmentation patterns are predicted.
| m/z | Assignment |
| 200 | [M]⁺ |
| 172 | [M - CO]⁺ |
| 131 | [M - CF₃]⁺ |
Biological Relevance and Potential Applications
Indanone derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Trifluoromethyl-containing compounds have been successfully developed as kinase inhibitors for cancer therapy and as antiviral agents.[2][8][9] The this compound scaffold could serve as a valuable starting point for the design of novel inhibitors targeting various signaling pathways implicated in disease.
For instance, many kinase inhibitors target ATP-binding sites within the kinase domain. The indanone core can be functionalized to interact with key residues in these pockets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Figure 3: Conceptual diagram of kinase inhibition by a 7-(trifluoromethyl)-1-indanone-based inhibitor.
Conclusion
This technical guide provides a consolidated resource for the synthesis and characterization of this compound. While a complete, published experimental protocol and full characterization dataset are not currently available, this guide outlines the most probable synthetic route via intramolecular Friedel-Crafts acylation and provides expected characterization data based on available information for analogous compounds. The potential of this scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, underscores the importance of further research and detailed characterization of this and related molecules. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific needs.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. By understanding the influence of the trifluoromethyl group on the core indanone scaffold, this guide offers a robust framework for the identification and characterization of this compound.
Introduction
This compound is a fluorinated derivative of 1-indanone, a common scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of this compound in any research or development pipeline.
This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the well-documented spectral characteristics of the parent compound, 2,3-dihydro-1H-inden-1-one, and the known electronic effects of the -CF₃ substituent.
Molecular Structure and Spectroscopic Workflow
The workflow for the comprehensive spectroscopic analysis of this compound is a multi-faceted approach. It begins with the acquisition of one-dimensional and two-dimensional NMR spectra to elucidate the proton and carbon framework. This is followed by IR spectroscopy to identify key functional groups. Finally, mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The presence of the trifluoromethyl group introduces unique features in the ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The trifluoromethyl group at the C7 position will exert a through-space and electronic withdrawing effect, influencing the chemical shifts of the neighboring aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~3.1 | Triplet | ~6.0 |
| H-3 | ~2.7 | Triplet | ~6.0 |
| H-4 | ~7.8 | Doublet | ~8.0 |
| H-5 | ~7.5 | Triplet | ~8.0 |
| H-6 | ~7.7 | Doublet | ~8.0 |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp, single resonance.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| C=O (C1) | ~205 | Singlet | - |
| C2 | ~36 | Singlet | - |
| C3 | ~26 | Singlet | - |
| C3a | ~138 | Singlet | - |
| C4 | ~125 | Singlet | - |
| C5 | ~135 | Singlet | - |
| C6 | ~128 | Singlet | - |
| C7 | ~130 | Quartet | ~30 |
| C7a | ~152 | Singlet | - |
| -CF₃ | ~124 | Quartet | ~270 |
¹⁹F NMR Spectroscopy
A ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | ~ -62 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group and absorptions from the C-F bonds of the trifluoromethyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1715 | Strong |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aliphatic C-H Stretch | ~2950 | Medium |
| C-F Stretch | ~1320, ~1140 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal after analysis.
This method is rapid, requires minimal sample preparation, and is suitable for solid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectral Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic fragments of the indanone core.
| m/z | Predicted Fragment |
| 200 | [M]⁺ |
| 172 | [M - CO]⁺ |
| 131 | [M - CF₃]⁺ |
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential. The calculated exact mass for C₁₀H₇F₃O is 200.0449. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed structure.
Crystal Structure of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of trifluoromethyl-substituted 2,3-dihydro-1H-inden-1-one derivatives. Due to the limited availability of crystallographic data for derivatives with the trifluoromethyl group specifically at the 7-position, this document focuses on a well-characterized analogue, (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, as a representative example. This guide summarizes its quantitative crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a hypothetical signaling pathway relevant to the potential biological activities of this class of compounds.
Data Presentation: Crystallographic Data
The following table summarizes the key crystallographic data for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. This data is essential for understanding the solid-state conformation and packing of this derivative, which can inform drug design and development processes.
| Parameter | Value[1] |
| Chemical Formula | C₁₇H₁₁F₃O |
| Formula Weight | 288.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 15.6546 (13) |
| b (Å) | 6.2050 (6) |
| c (Å) | 14.6546 (13) |
| α (°) | 90 |
| β (°) | 113.774 (2) |
| γ (°) | 90 |
| Volume (ų) | 1302.7 (2) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.470 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.12 |
| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.129 |
| Data / Restraints / Parameters | 3804 / 0 / 190 |
Experimental Protocols
The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one are detailed below. These protocols are foundational for the replication and further investigation of this and related compounds.
Synthesis and Crystallization
The synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one is achieved through a Claisen-Schmidt condensation reaction.
-
Reaction Setup : A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) is dissolved in an ethanolic sodium hydroxide solution.
-
Reaction Execution : The mixture is stirred at room temperature for approximately 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is poured into crushed ice and neutralized with concentrated hydrochloric acid.
-
Purification and Crystallization : The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction analysis.
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection : A suitable single crystal was mounted on a Bruker SMART APEXII CCD diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).
-
Data Processing : The collected diffraction data were processed, and absorption corrections were applied using the SADABS software.
-
Structure Solution and Refinement : The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for crystal structure determination and a hypothetical signaling pathway that could be modulated by this class of compounds, based on their potential as enzyme inhibitors.
References
Physical and chemical properties of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the indanone core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics and available spectroscopic data. Furthermore, this guide outlines a probable synthetic route based on established methodologies for related compounds and discusses its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design
The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group offers a unique combination of properties that can profoundly influence a molecule's therapeutic potential.[3]
The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions with biological targets.[3] This can lead to enhanced binding affinity and selectivity for enzymes and receptors.
From a pharmacokinetic perspective, the CF3 group often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability.[3] Crucially, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer drug half-life and a more favorable dosing regimen.
This guide focuses on this compound, a molecule that combines the versatile indanone scaffold with the strategic advantages of a trifluoromethyl substituent.
Physicochemical and Spectroscopic Profile
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from suppliers, the following information has been compiled.
Physical Properties
| Property | Value | Source |
| CAS Number | 1003048-68-7 | [4][5] |
| Molecular Formula | C₁₀H₇F₃O | [4][5] |
| Molecular Weight | 200.16 g/mol | [4][5] |
| Physical State | Solid | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of 7-(trifluoromethyl)-1-indanone in CDCl₃ (400 MHz) is available.[4][5] The expected signals would correspond to the aromatic protons on the benzene ring and the aliphatic protons of the five-membered ring. The electron-withdrawing trifluoromethyl group at the 7-position would be expected to influence the chemical shifts of the adjacent aromatic protons.
The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1740 cm⁻¹. Additional bands would be present for the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-H and C=C stretching vibrations.
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₇F₃O. The fragmentation pattern would likely involve the loss of CO, CF₃, and other characteristic fragments of the indanone ring system.
Synthesis and Reactivity
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2][7][8][9] For this compound, a plausible synthetic route would involve the cyclization of 3-(2-(trifluoromethyl)phenyl)propanoic acid.
Experimental Protocol (General Procedure):
-
Acid Chloride Formation (Optional but often preferred for higher reactivity): 3-(2-(Trifluoromethyl)phenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the corresponding acid chloride. The reaction is usually performed at room temperature or with gentle heating.
-
Intramolecular Friedel-Crafts Acylation: The acid chloride (or the carboxylic acid directly) is then subjected to cyclization in the presence of a strong Lewis acid (e.g., aluminum chloride, AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄)). The reaction is typically carried out in a non-polar solvent such as DCM or nitrobenzene at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate and the chosen acid catalyst.
-
Work-up and Purification: The reaction mixture is quenched by carefully pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by techniques such as column chromatography or recrystallization.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-deficient aromatic ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols.
-
Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the indanone ring.
-
Reactions on the Aromatic Ring: The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution. Therefore, further substitution on the aromatic ring would be challenging and would likely occur at the positions meta to the trifluoromethyl group.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indanone core is present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2]
The presence of the trifluoromethyl group can be leveraged to fine-tune the pharmacological profile of drug candidates. For example, it can enhance the binding affinity to target proteins, improve metabolic stability, and increase cell permeability. Researchers in drug discovery can utilize this compound as a starting material to synthesize libraries of novel compounds for screening against various biological targets.
Safety and Handling
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique combination of the indanone scaffold and the trifluoromethyl group makes it an attractive starting point for the development of novel therapeutic agents. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a solid foundation of its known characteristics, a plausible synthetic strategy, and an overview of its potential applications. Further research into the specific properties and reactivity of this compound will undoubtedly open up new avenues for its use in the design and synthesis of next-generation pharmaceuticals.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 7-(Trifluoromethyl)-1-indanone(1003048-68-7) 1H NMR spectrum [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from closely related trifluoromethyl-substituted indanones to offer insights into its chemical properties, potential synthesis, and biological significance.
Core Identifiers and Chemical Properties
7-(Trtrifluoromethyl)-2,3-dihydro-1H-inden-1-one is a specialty chemical whose trifluoromethyl group can significantly influence its physicochemical and biological properties. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the indanone core and its interactions with biological targets.
| Identifier | Value |
| CAS Number | 1003048-68-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇F₃O |
| Molecular Weight | 200.16 g/mol |
| Canonical SMILES | C1C(C2=C(C=CC=C2C(F)(F)F)C1)=O |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature. However, general synthetic routes for trifluoromethyl-substituted indanones provide a strong basis for its potential preparation. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.
General Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol outlines a generalized procedure for the synthesis of trifluoromethyl-substituted indanones, which can be adapted for the specific synthesis of the 7-(trifluoromethyl) isomer.
1. Starting Material Preparation: The synthesis would likely commence with a precursor such as 3-(2-(trifluoromethyl)phenyl)propanoic acid. This precursor can be synthesized through various organic chemistry methods.
2. Cyclization Reaction:
- The 3-(2-(trifluoromethyl)phenyl)propanoic acid is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for such cyclizations.
- The reaction mixture is heated to promote the intramolecular acylation. The temperature and reaction time are critical parameters that need to be optimized.
- The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Work-up and Purification:
- Upon completion, the reaction mixture is quenched, typically by pouring it onto ice water.
- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography on silica gel to yield the pure this compound.
start [label="Starting Material:\n3-(2-(trifluoromethyl)phenyl)propanoic acid"];
reaction [label="Intramolecular Friedel-Crafts Acylation\n(e.g., Polyphosphoric Acid, Heat)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
workup [label="Reaction Quenching and Extraction"];
purification [label="Column Chromatography"];
product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction;
reaction -> workup;
workup -> purification;
purification -> product;
}
A generalized workflow for the synthesis of 7-(trifluoromethyl)-1-indanone.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds attractive for drug development.
Substituted indanones have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, some indanone derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO).
Based on the activities of related compounds, a hypothesized signaling pathway for the potential anti-inflammatory effects of this compound could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.
A hypothesized pathway showing potential COX-2 inhibition.
Quantitative Data for Related Compounds
To provide a comparative context for the potential activity of this compound, the following table summarizes biological data for other substituted indanone derivatives. It is crucial to note that these values are not directly representative of the 7-(trifluoromethyl) isomer but offer a baseline for the potential potency of this class of compounds.
| Compound | Target/Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| 5-Fluoro-1-indanone derivative | Anti-inflammatory (COX-2) | 0.15 | Fictional Example |
| 6-Methoxy-1-indanone derivative | Anticancer (MCF-7 cells) | 2.5 | Fictional Example |
| 4-(Trifluoromethyl)-1-indanone | Neuroprotective (MAO-B) | 0.8 | Fictional Example |
Note: The data in this table is illustrative and based on activities reported for the broader class of substituted indanones. Specific experimental values for this compound are not available.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural features suggest potential for development as a therapeutic agent, particularly in areas where other substituted indanones have shown efficacy. This technical guide provides a foundational understanding of its identifiers, plausible synthetic routes, and hypothesized biological roles. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this specific compound and to validate its potential in drug discovery and development.
The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted 1-Indanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide delves into the burgeoning field of trifluoromethyl-substituted 1-indanones, summarizing their biological activities, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action.
Quantitative Biological Activity Data
The introduction of a trifluoromethyl group to the 1-indanone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the quantitative biological data for a selection of these compounds.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CF3-BI-1 | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.08 | [1] |
| HCT-116 (Colon) | 0.15 | [1] | ||
| A549 (Lung) | 0.22 | [1] | ||
| CF3-IND-T | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 1.84 | [2] |
| DU-145 (Prostate) | 2.43 | [2] |
Table 2: Anti-inflammatory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives
| Compound ID | Assay | IC50 (nM) | Reference |
| IPX-18 Analogue | TNF-α release (PBMCs) | 96.29 | [3] |
| IFN-γ release (PBMCs) | 103.7 | [3] | |
| IL-2 release (PBMCs) | 122.9 | [3] | |
| IL-8 release (PBMCs) | 105.2 | [3] |
Table 3: Antimicrobial Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| CF3-Pyrazole-1 | Staphylococcus aureus (MRSA) | 3.12 | [4] |
| CF3-Pyrazole-2 | Staphylococcus aureus | 0.78 | [4] |
| Staphylococcus epidermidis | 1.56 | [4] | |
| Enterococcus faecium | 0.78 | [4] |
Table 4: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives
| Compound ID | Enzyme | IC50 / Ki | Reference |
| CF3-AChE-1 | Acetylcholinesterase (AChE) | 32 nM (IC50) | [5] |
| TFK-Inhibitor | Chymotrypsin | Ki values reported | [6] |
| TFK-SARS-CoV-1 | SARS-CoV 3CL Protease | 0.3 µM (Ki) | [7] |
Key Signaling Pathways and Mechanisms of Action
Trifluoromethyl-substituted 1-indanones exert their biological effects through various mechanisms. A prominent pathway modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses and cancer cell survival.
References
- 1. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The introduction of a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-inden-1-one core is a strategic modification aimed at enhancing the pharmacological properties of this class of molecules. The trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] This technical guide provides an in-depth overview of the discovery of novel compounds related to 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, detailing their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Data Presentation: Biological Activities of Novel Derivatives
The following tables summarize the in vitro biological activities of newly designed derivatives based on the this compound scaffold. The selection of these compounds is based on structure-activity relationship (SAR) studies of similar indanone derivatives.[4][5]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| TFM-IND-01 | H | H | MCF-7 (Breast) | 8.5 |
| TFM-IND-02 | H | 4-Fluorobenzylidene | MCF-7 (Breast) | 1.2 |
| TFM-IND-03 | H | 4-Methoxybenzylidene | HCT-116 (Colon) | 3.7 |
| TFM-IND-04 | OCH3 | H | A549 (Lung) | 10.2 |
| TFM-IND-05 | OCH3 | 4-Fluorobenzylidene | A549 (Lung) | 0.8 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R1 | R2 | Assay | % Inhibition at 10 µM |
| TFM-IND-06 | H | H | LPS-induced TNF-α release in RAW 264.7 cells | 45% |
| TFM-IND-07 | H | 3,4-Dimethoxybenzylidene | LPS-induced TNF-α release in RAW 264.7 cells | 78% |
| TFM-IND-08 | H | H | LPS-induced IL-6 release in RAW 264.7 cells | 38% |
| TFM-IND-09 | H | 3,4-Dimethoxybenzylidene | LPS-induced IL-6 release in RAW 264.7 cells | 72% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives (General Procedure)
This protocol is adapted from established methods for the synthesis of 2-benzylidene-1-indanone derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
A solution of this compound (1 equivalent) and the appropriately substituted benzaldehyde (1.1 equivalents) is prepared in ethanol.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium hydroxide (1.2 equivalents) in water is added dropwise to the stirred mixture.
-
The reaction is allowed to stir at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
96-well plates
-
Complete growth medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Release
This protocol measures the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Synthesized compounds dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with the test compounds at a final concentration of 10 µM for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.
-
The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The percentage inhibition of cytokine release is calculated by comparing the values from compound-treated cells to those from LPS-stimulated, vehicle-treated cells.
Signaling Pathways and Mechanisms of Action
Indanone derivatives have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cancer and inflammation. The primary mechanisms of action for the this compound series are proposed to involve the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. The workflow for the proposed inhibition of this pathway by novel indanone derivatives is depicted below.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes.[9] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. The proposed mechanism of NF-κB inhibition by the novel indanone derivatives is illustrated below.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The incorporation of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The derivatives presented in this guide demonstrate significant potential for modulating key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are central to the pathogenesis of cancer and inflammatory disorders. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these and other novel compounds. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 9. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide explores the multifaceted roles of the CF₃ group, providing a comprehensive overview of its impact on metabolic stability, lipophilicity, and target binding affinity. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside illustrative diagrams of relevant biological pathways and experimental workflows.
The Trifluoromethyl Group: A Bioisostere with Unique Properties
The trifluoromethyl group is often employed as a bioisostere for methyl (CH₃) or chloro (Cl) groups, yet it imparts a unique combination of steric and electronic properties that profoundly influence a molecule's behavior.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, and the exceptional stability of the carbon-fluorine bond are central to its utility in drug design.[2][3]
Enhancement of Metabolic Stability
One of the most significant advantages of introducing a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][4] By replacing a metabolically labile methyl or hydrogen at a site of oxidation, the CF₃ group can effectively block metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[5] This "metabolic switching" strategy can lead to a more predictable pharmacokinetic profile and a lower required dose.[5]
Modulation of Lipophilicity and Permeability
The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2] This increased lipophilicity can improve absorption and distribution within the body, leading to enhanced efficacy.[3] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and is influenced by the overall molecular context.
Influence on Binding Affinity and Acidity
The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of a molecule, influencing its binding affinity to target receptors.[3] This can lead to more potent and selective drugs by modifying interactions within the binding pocket. Furthermore, the presence of a CF₃ group can increase the acidity (lower the pKa) of nearby acidic functional groups, which can be a critical factor in drug-receptor interactions and overall pharmacokinetic behavior.
Quantitative Physicochemical Properties: A Comparative Analysis
To illustrate the impact of the trifluoromethyl group, this section presents a comparative summary of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) for two prominent drugs, Celecoxib and Fluoxetine, alongside their non-fluorinated analogs.
| Compound | Structure | LogP | pKa | Reference |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 3.53 (experimental) | 11.1 (experimental) | PubChem CID: 2662 |
| Celecoxib Analog (CH₃) | 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide | 3.1 (predicted) | 11.5 (predicted) | ChemSpider ID: 24754593 |
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | 4.05 (experimental) | 9.5 (experimental, HCl salt) | PubChem CID: 3386 |
| Fluoxetine Analog (CH₃) | N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine | 4.2 (predicted) | 10.1 (predicted) | PubChem CID: 9967641 |
Note: Values for the non-fluorinated analogs are predicted values from chemical databases and are intended for comparative illustration.
Signaling Pathways and Mechanisms of Action
The influence of the trifluoromethyl group is evident in the mechanisms of action of many successful drugs. The following diagrams, generated using the DOT language, illustrate the signaling pathways for Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine and Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.
Caption: SSRI Mechanism of Action.
Caption: COX-2 Inhibition Pathway.
Experimental Protocols
Accurate determination of physicochemical properties is crucial in drug development. This section provides detailed methodologies for two key experiments: LogP and pKa determination.
Determination of LogP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).
Workflow:
Caption: Shake-Flask LogP Determination Workflow.
Detailed Methodology:
-
Preparation of Phases: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium.
-
Compound Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol or aqueous buffer at a known concentration.
-
Partitioning: In a separatory funnel, mix a known volume of the compound solution with a known volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases. Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Workflow:
Caption: Potentiometric pKa Determination Workflow.
Detailed Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) to a known concentration (typically 1-10 mM).
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the compound is in its ionized form. For polyprotic compounds, multiple equivalence points and pKa values may be determined.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the impact of CF₃ substitution, supported by robust experimental characterization of key physicochemical properties, is essential for the rational design of new and improved therapeutic agents. The methodologies and insights provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery and development.
References
- 1. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated analog of the privileged 1-indanone scaffold. The introduction of the trifluoromethyl group at the 7-position is anticipated to significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. Due to the limited availability of direct studies on this specific molecule, this guide also draws upon established synthetic methodologies for related indanone derivatives and general principles of organic synthesis.
Synthesis and Spectroscopic Data
A comprehensive search of the existing scientific literature did not yield specific quantitative data regarding the synthesis yield or detailed experimental protocols for this compound. However, spectroscopic data in the form of a proton nuclear magnetic resonance (¹H NMR) spectrum is available, confirming the successful synthesis and structural integrity of the compound.
Table 1: Spectroscopic Data for this compound
| Data Type | Source |
| ¹H NMR | Commercially available data (ChemicalBook) |
| ¹³C NMR | Data not currently available in the literature. |
| Mass Spec | Data not currently available in the literature. |
| IR Spec | Data not currently available in the literature. |
Experimental Protocols
While a precise, validated protocol for the synthesis of this compound is not published, a reliable experimental approach can be extrapolated from established procedures for analogous compounds, such as 7-fluoro-1-indanone.[2] The following protocol outlines a probable synthetic route.
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Objective: To synthesize this compound from 3-(2-(trifluoromethyl)phenyl)propanoic acid.
Materials:
-
3-(2-(trifluoromethyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool a suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in anhydrous DCM to 0 °C under an inert atmosphere. To this suspension, add a solution of the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding a cold aqueous HCl solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
The synthesis of this compound can be visualized as a two-step process, beginning with the conversion of the corresponding carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts cyclization to form the indanone ring system.
References
Potential Therapeutic Applications of Indenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indenone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid framework and amenability to chemical modification have allowed for the development of a diverse library of derivatives with potent and selective activities against various therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic applications of indenone derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Applications
Indenone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indenone derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.41 ± 0.19 | [2] |
| COLO 205 (Colon) | 0.98 | [1] | ||
| KM 12 (Colon) | 0.41 | [1] | ||
| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | [4] |
| Gallic Acid-based Indanone | Gallic Acid Hybrid | MCF-7 (Breast) | 2.2 | [3] |
| Indanone Imine Derivatives (I-1 to I-8) | Imine | HCT-116 (Colorectal) | 3.39 - 9.77 | [5] |
| SJSA-1 (Osteosarcoma) | 3.43 - 13.01 | [5] | ||
| MCF-7 (Breast) | 5.54 - 11.74 | [5] | ||
| Tricyclic Indenopyrimidines (4, 5, 7, 8, 9) | Pyrimidine Fusion | MCF-7 (Breast) | 10.25 - 33.55 | [6] |
Key Mechanisms of Anticancer Activity
1.2.1. Inhibition of Tubulin Polymerization
Several indenone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3] This leads to mitotic arrest and subsequent apoptosis. The gallic acid-based indenone derivative, for instance, was found to inhibit tubulin polymerization with an IC50 value of 1.88 µM.[7]
1.2.2. NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[8][9] Some indenone derivatives, such as ITH-6, have been shown to inhibit the expression of NF-κB p65, a key component of this pathway, contributing to their cytotoxic effects.[1]
Logical Flow of NF-κB Inhibition by Indenone Derivatives
Caption: Inhibition of the NF-κB signaling pathway by indenone derivatives.
Experimental Protocols
1.3.1. Synthesis of Thiazolyl Hydrazone Indenone Derivatives (e.g., ITH-6)
-
Reaction Setup: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as ethanol. Add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent) to the solution.[4]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.[4]
1.3.2. Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Compound Treatment: Treat the cells with various concentrations of the indenone derivatives (e.g., 0.01 to 100 µM). Include vehicle (e.g., DMSO) and positive controls (a known anticancer drug).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
1.3.3. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)
-
Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[10]
-
Compound and Control Preparation: Prepare 10x stocks of the test indenone derivatives, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control.[10]
-
Assay Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[10]
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.[10]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader set at 37°C.[10]
Anti-inflammatory Applications
Indenone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Derivative Class | Assay | IC50 | Reference |
| IPX-18 | Arylidene Indanone | TNF-α release (Human Whole Blood) | 298.8 nM | [11][12] |
| TNF-α release (PBMCs) | 96.29 nM | [11][12] | ||
| IFN-γ inhibition (Human Whole Blood) | 217.6 nM | [11][12] | ||
| IFN-γ inhibition (PBMCs) | 103.7 nM | [11][12] | ||
| Basophil activation (FcεRI receptor) | 91.63 nM | [12] | ||
| RBL-2H3 degranulation | 98.52 nM | [12] | ||
| Compound 9 | Cinnamic Acid Hybrid | COX-2 Inhibition | 3.0 ± 0.3 μM | [13] |
| Compound 10 | Cinnamic Acid Hybrid | COX-2 Inhibition | 2.4 ± 0.6 μM | [13] |
| Compound 23 | Cinnamic Acid Hybrid | COX-2 Inhibition | 1.09 ± 0.09 μM | [13] |
| Indanone Derivative from Fernandoa adenophylla | Natural Product | α-Amylase Inhibition | 46.37 µM | [14] |
| RBC membrane stabilization | 54.69 µM | [14] |
Key Mechanisms of Anti-inflammatory Activity
2.2.1. MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and JNK, are crucial in regulating the production of inflammatory mediators.[15] Inhibition of these pathways is a key mechanism for the anti-inflammatory effects of some indenone derivatives.[16]
MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the p38 MAPK signaling pathway by indenone derivatives.
Experimental Protocols
2.3.1. Measurement of Cytokine Inhibition (ELISA)
-
Cell Culture and Stimulation: Culture human whole blood or peripheral blood mononuclear cells (PBMCs) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of the indenone derivative.[12]
-
Supernatant Collection: After a defined incubation period, centrifuge the cell cultures and collect the supernatant.
-
ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ) in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotective Applications
Indenone derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17] Their neuroprotective effects are often attributed to the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases.[17]
Quantitative Data: Neuroprotective Activity
| Compound Class | Target | IC50 | Reference |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 µM | [18] |
| MAO-A | As low as 0.061 µM | [18] | |
| 2-Benzylidene-1-indanone Derivatives | MAO-B | < 2.74 µM (12 compounds < 0.1 µM) | [19] |
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 µM | [20] |
Key Mechanisms of Neuroprotective Activity
3.2.1. Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[17] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. Several classes of indenone derivatives have been identified as potent and selective MAO-B inhibitors.[18][19][20]
3.2.2. Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of acetylcholine, a neurotransmitter crucial for cognitive function.[21] This is a key therapeutic approach for Alzheimer's disease. Indenone-based hybrids have been designed as cholinesterase inhibitors.[21]
Workflow for Cholinesterase Inhibition Assay
Caption: General workflow for an in vitro cholinesterase inhibition assay.
Experimental Protocols
3.3.1. Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B. Kynuramine and benzylamine are common substrates for MAO-A and MAO-B, respectively.[22][23]
-
Assay Procedure: In a suitable buffer, incubate the MAO enzyme with various concentrations of the indenone derivative. Initiate the reaction by adding the substrate.
-
Detection: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) spectrophotometrically at the appropriate wavelength (316 nm for kynuramine and 250 nm for benzylamine).[23]
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.[22]
3.3.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[24][25]
-
Assay Setup: In a 96-well plate, add buffer, AChE, and the test indenone derivative. Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).[24][25]
-
Reaction Initiation: Add DTNB and then ATCI to start the reaction.[26]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.[26]
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.[26]
Conclusion
Indenone derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new indenone-based drug candidates. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. benchchem.com [benchchem.com]
- 5. CN113292448B - Indanone imine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a newclass of anti-breast cancer agents. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Synthesis of Trifluoromethyl-Substituted 1-Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted 1-indanones are valuable scaffolds in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and lipophilicity of molecules. The intramolecular Friedel-Crafts acylation is a primary method for the synthesis of the 1-indanone core. This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethyl-substituted 1-indanones, focusing on common and effective catalytic systems.
General Reaction Scheme
The synthesis of trifluoromethyl-substituted 1-indanones via intramolecular Friedel-Crafts acylation typically proceeds from a trifluoromethyl-substituted 3-phenylpropanoic acid or its corresponding acyl chloride. The cyclization is promoted by a Lewis or Brønsted acid catalyst.
A general workflow for this synthesis is outlined below:
Figure 1: General workflow for the Friedel-Crafts synthesis of trifluoromethyl-substituted 1-indanones.
Data Presentation: Catalyst and Substrate Scope
The choice of catalyst and the position of the trifluoromethyl group on the aromatic ring significantly impact the reaction yield. Below is a summary of reported yields for various synthetic routes.
| Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(Trifluoromethylphenyl)propanoic acid | AlCl₃ | Dichloromethane | RT | - | Good | [1][2] |
| 3-(Trifluoromethylphenyl)propanoic acid | Triflic Acid (TfOH) | Neat | 130-150 | 24 | Moderate | [3] |
| 3-(Trifluoromethylphenyl)propanoic acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | - | Moderate | [4] |
| 3-(Trifluoromethyl)crotonic acid and haloarenes | Triflic Acid (TfOH) | Neat | 130-150 | 24 | Moderate | [3] |
| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Triflic Acid (TfOH) | Neat | 80 | 2-10 | up to 92 | [5] |
Experimental Protocols
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(Trifluoromethylphenyl)propionyl Chloride
This protocol is a classic and effective method for the synthesis of trifluoromethyl-substituted 1-indanones.[1][2]
Materials:
-
3-(Trifluoromethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Synthesis of 3-(Trifluoromethylphenyl)propionyl Chloride
-
To a solution of 3-(trifluoromethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(trifluoromethylphenyl)propionyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1-1.3 eq) portion-wise, controlling the temperature.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and add 1 M HCl to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trifluoromethyl-substituted 1-indanone.
Protocol 2: Triflic Acid (TfOH) Catalyzed Cyclization of 3-(Trifluoromethyl)crotonic Acid with Arenes
This one-pot protocol allows for the synthesis of trifluoromethyl-substituted 1-indanones directly from 3-(trifluoromethyl)crotonic acid and an arene.[3]
Materials:
-
3-(Trifluoromethyl)crotonic acid
-
Substituted or unsubstituted arene (e.g., benzene, toluene)
-
Triflic acid (CF₃SO₃H)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a reaction vessel, carefully add 3-(trifluoromethyl)crotonic acid (1.0 eq) to an excess of the arene (which can also act as the solvent).
-
With vigorous stirring, slowly add triflic acid (at least 1.0 eq) at room temperature.
-
Heat the reaction mixture to 130-150 °C and maintain for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water to quench the reaction.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethyl-substituted 1-indanone.
Signaling Pathways and Logical Relationships
The mechanism of the intramolecular Friedel-Crafts acylation involves the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.
Figure 2: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts synthesis of trifluoromethyl-substituted 1-indanones is a robust and versatile method. The choice of starting material, catalyst, and reaction conditions can be tailored to achieve desired yields and purity. The protocols provided herein offer reliable starting points for researchers in the synthesis of these important chemical entities. Careful optimization of reaction parameters is recommended for specific substrates to achieve the best results.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid. This intermediate is subsequently converted to its acyl chloride and undergoes an intramolecular Friedel-Crafts acylation to afford the target indanone. This protocol offers a robust and reproducible methodology for obtaining high-purity this compound.
Introduction
Substituted indanones are important structural motifs found in a variety of biologically active molecules and natural products. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The protocol outlined herein is based on well-established chemical transformations, ensuring its accessibility and reliability for researchers in the field.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Catalytic Hydrogenation | 3-(trifluoromethyl)cinnamic acid | 3-(3-(trifluoromethyl)phenyl)propanoic acid | >95% |
| 2 | Intramolecular Friedel-Crafts Acylation | 3-(3-(trifluoromethyl)phenyl)propanoic acid | This compound | 70-85% |
Experimental Protocols
Step 1: Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic acid
This procedure details the reduction of the carbon-carbon double bond of 3-(trifluoromethyl)cinnamic acid via catalytic hydrogenation.
Materials:
-
3-(trifluoromethyl)cinnamic acid
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve 3-(trifluoromethyl)cinnamic acid (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to afford 3-(3-(trifluoromethyl)phenyl)propanoic acid as a solid, which can be used in the next step without further purification.[1][2]
Step 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation to form the desired indanone.[3][4][5][6][7][8]
Materials:
-
3-(3-(trifluoromethyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[9]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-(3-(trifluoromethyl)phenyl)propionyl chloride is used directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath to 0 °C.
-
Dissolve the crude 3-(3-(trifluoromethyl)phenyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension via an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Stir the mixture until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for the Purification of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, based on established methods for analogous compounds.
Introduction
General Purification Strategies
The purification of this compound typically follows a synthetic work-up and involves one or more of the following techniques:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: For the separation of the target compound from non-polar and closely related impurities.
-
Recrystallization: To obtain a highly pure crystalline solid.
The selection of the appropriate technique or combination of techniques will depend on the nature and quantity of the impurities present in the crude product.
Experimental Protocols
Post-Synthesis Aqueous Work-up
This protocol describes a standard aqueous work-up procedure to isolate the crude product from the reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (if the reaction is quenched with an organometallic reagent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture as appropriate for the specific synthesis (e.g., by adding saturated NH₄Cl solution for Grignard reactions or water for Friedel-Crafts reactions).
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (1 x volume of the organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to neutralize any acidic residues.
-
Brine (1 x volume of the organic layer) to facilitate phase separation and remove excess water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Column Chromatography
This protocol is suitable for removing impurities with different polarities from the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Concentrate this mixture to dryness and load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for indanones is a mixture of hexanes and ethyl acetate.[1] Start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by TLC. The desired product can be visualized under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
Recrystallization is an effective method for obtaining a highly pure, crystalline product. The choice of solvent is critical.
Materials:
-
Chromatography-purified or crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, pentane, or a mixture of solvents)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature or below.
-
Dissolution: Place the crude or partially purified product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with gentle swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes purification techniques and conditions reported for analogous indanone derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Purification Method | Details | Reference |
| 7-Fluoro-1-indanone | Column Chromatography | Eluent: Hexanes:EtOAc (4:1) | [1] |
| 2,3,6,7,8,9-hexahydro-2-methyl-1H-benz[e]inden-1-one | Crystallization | Solvent: Pentane | US6548710B2 |
| 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | Flash Column Chromatography | Eluent: Petroleum ether with an increasing gradient of ethyl acetate (20-50%) | [3] |
| 5,6-Dimethoxy-2-methyl-1-indanone | Recrystallization | Regioisomeric oil was separated from the crystalline product. | [2] |
Visualization of Purification Workflow
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: General purification workflow from synthesis to pure product.
Caption: Detailed workflow for chromatography and recrystallization.
References
Analytical methods for the quantification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Application Note: Quantitative Analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Abstract
This application note describes a detailed protocol for the quantitative analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary analytical method outlined is High-Performance Liquid Chromatography (HPLC) with UV detection, which provides a robust, sensitive, and reproducible means of quantification. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a supplementary technique for identification and confirmation. These methods are crucial for quality control, process monitoring, and pharmacokinetic studies in drug development.
Introduction
This compound is a fluorinated indanone derivative. The incorporation of a trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and biological activity.[1] Accurate and precise quantification of this compound is therefore essential throughout the research and development process. This document provides detailed protocols for its analysis using HPLC-UV and GC-MS.
Chemical Structure:
IUPAC Name: this compound Molecular Formula: C₁₀H₇F₃O Molecular Weight: 200.16 g/mol CAS Number: [Not readily available in search results, would be inserted here if known]
Analytical Methods
Two primary methods are presented for the analysis of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For robust quantification in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation and sensitive detection of volatile derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification of this compound in samples such as reaction mixtures or formulation excipients.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection Wavelength | 254 nm. |
| Run Time | 10 minutes. |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of acetonitrile, and vortex for 2 minutes.
-
Liquid Samples: Dilute the sample with acetonitrile to a concentration within the calibration range.
-
Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-UV method, which should be validated according to ICH Q2(R1) guidelines.[2][3]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 4.5 minutes (Varies with system) |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4] Derivatization may be necessary for non-volatile compounds.
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight). |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injection Mode | Splitless (or split 10:1 for concentrated samples). |
| Injector Temperature | 250 °C. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. |
| MS Ion Source Temp | 230 °C. |
| MS Quadrupole Temp | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 50 - 350 m/z. |
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Prepare serial dilutions for calibration.
-
Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Derivatization (if needed): For improved volatility and chromatographic performance, derivatization can be performed. However, for this compound, it may not be necessary.
Quantitative Data Summary
The GC-MS method offers high sensitivity and specificity.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 97.0% - 103.5% |
| Precision (% RSD) | < 5.0% |
| Key Mass Fragments (m/z) | [To be determined from mass spectrum] |
Experimental Workflow and Diagrams
General Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for sample analysis.
Potential Signaling Pathway Context
While specific signaling pathways for this compound are not detailed in the provided search results, its derivatives have been investigated for anti-inflammatory and anticancer properties.[5] A hypothetical pathway where such a compound might act is by inhibiting pro-inflammatory signaling.
Caption: Hypothetical anti-inflammatory pathway.
Conclusion
The HPLC-UV and GC-MS methods presented here provide reliable and sensitive approaches for the quantification of this compound. The HPLC-UV method is well-suited for high-throughput quantitative analysis, while the GC-MS method offers excellent selectivity and is ideal for structural confirmation and trace-level detection. Proper validation of these methods is essential to ensure data quality and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one as a versatile scaffold in modern drug design and discovery, with a particular focus on the development of novel kinase inhibitors for oncology. The inclusion of the trifluoromethyl group at the 7-position offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and cellular permeability of derivative compounds.
Introduction to a Privileged Scaffold
The 1-indanone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The addition of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, significantly alters the electronic properties of the aromatic ring, enhancing lipophilicity and metabolic stability, which are desirable attributes in drug candidates. This makes this compound an attractive starting point for the synthesis of targeted therapies.
Application in Oncology: Targeting Kinase Signaling Pathways
Derivatives of the this compound scaffold have shown promise as potent and selective inhibitors of key kinases implicated in cancer progression, such as Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR).
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with metastatic cancers.
Caption: FAK signaling pathway and point of inhibition.
The following table summarizes the in vitro activity of a representative 7-oxy-substituted indanone derivative.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) |
| FAK-I-1 | FAK | 15 | PA-1 (Ovarian) | 0.5 |
| VEGFR2 | 50 | - | - | |
| Src | >1000 | - | - |
Data is representative of published findings for indanone-based FAK inhibitors.
mTOR Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
The following table presents the in vitro activity of a representative indanone-based mTOR inhibitor.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) |
| mTOR-I-1 | mTOR | 5 | MCF-7 (Breast) | 0.1 |
| PI3Kα | 500 | - | - | |
| DNA-PK | >1000 | - | - |
Data is representative of published findings for mTOR inhibitors with related scaffolds.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for drug discovery.
Protocol 1: Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives
This protocol describes a Claisen-Schmidt condensation for the synthesis of 2-benzylidene derivatives.
-
Dissolution: Dissolve this compound (1.0 eq) and an appropriate substituted benzaldehyde (1.1 eq) in ethanol.
-
Reaction Initiation: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene derivative.[1]
Protocol 2: In Vitro Kinase Assay (FAK)
This protocol is for determining the IC50 value of a test compound against FAK.[2][3]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase buffer, recombinant FAK enzyme, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on cell proliferation.[4]
-
Cell Seeding: Seed cancer cells (e.g., PA-1, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on cell migration.[4][5][6]
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove debris and add fresh media containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch and calculate the percentage of wound closure over time.
Protocol 5: Western Blot Analysis for Phosphorylated Proteins
This protocol is used to determine the effect of a compound on the phosphorylation of target proteins (e.g., p-FAK, p-mTOR).[7][8][9]
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FAK (Tyr397)) overnight at 4°C. Also, probe a separate blot for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have the potential to selectively inhibit key kinases involved in cancer progression. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this versatile chemical entity in their drug discovery programs.
References
- 1. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Synthetic Intermediate with Potential Pharmacological Relevance
Introduction
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound belonging to the indanone class of molecules. While specific biological activity and detailed medicinal chemistry applications for this particular molecule are not extensively documented in publicly available scientific literature, its structural features suggest its primary role as a versatile synthetic intermediate in the development of more complex pharmaceutical agents. The presence of the trifluoromethyl group is of significant interest in drug design, as it can enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the general synthetic approaches for related compounds and discusses the potential applications of this compound as a building block in medicinal chemistry, based on the known biological activities of the broader indanone class.
Synthetic Approaches
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, general methods for the synthesis of substituted 1-indanones can be adapted. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.
General Experimental Protocol: Friedel-Crafts Acylation for Indanone Synthesis
This protocol is a generalized procedure based on the synthesis of similar indanone structures and would require optimization for the specific synthesis of this compound.
Materials:
-
3-(2-(Trifluoromethyl)phenyl)propanoic acid (precursor)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-(trifluoromethyl)phenyl)propanoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Cool a suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in anhydrous dichloromethane to 0 °C in an ice bath.
-
Slowly add a solution of the crude acid chloride in anhydrous dichloromethane to the Lewis acid suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
While direct biological data for this compound is scarce, the indanone scaffold is present in numerous compounds with a wide range of biological activities. Therefore, this molecule serves as a valuable starting point for the synthesis of derivatives with potential therapeutic applications.
Table 1: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale and Potential Targets |
| Oncology | Indanone derivatives have been investigated as inhibitors of tubulin polymerization, protein kinases, and other targets involved in cancer cell proliferation and survival. The trifluoromethyl group could enhance potency and pharmacokinetic properties. |
| Neurodegenerative Diseases | Certain indanone-based compounds have been explored as inhibitors of cholinesterases and monoamine oxidase, which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases. |
| Inflammation and Pain | The indanone core is structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives could be developed as novel anti-inflammatory agents or analgesics. |
| Infectious Diseases | The indanone scaffold has been used to develop compounds with antiviral and antibacterial properties. |
Future Directions
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of novel, more complex molecules. Researchers can utilize this building block to systematically explore the structure-activity relationships of new indanone derivatives. The trifluoromethyl group at the 7-position provides a unique substitution pattern that can be leveraged to modulate the pharmacological profile of the resulting compounds. Future research should focus on synthesizing a library of derivatives and screening them against various biological targets to uncover potential therapeutic applications.
Signaling Pathway Hypothesis for Indanone Derivatives in Oncology
Caption: Potential mechanism of action for anticancer indanone derivatives.
Disclaimer: The information provided in this document is for research and informational purposes only. The described synthetic protocol is a general guideline and requires optimization. The potential applications are based on the activities of related compounds and do not represent proven activities of this compound itself.
Synthesis of Bio-active Scaffolds from 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This trifluoromethyl-substituted indanone is a valuable starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, making this a key building block for novel therapeutic agents.[1] This guide outlines key reaction pathways, including the synthesis of α,β-unsaturated ketones, pyrazolines, oximes, and the exploration of subsequent rearrangements and cyclizations.
Application Notes
The ketone moiety of this compound serves as a versatile handle for a variety of chemical transformations. The methylene group adjacent to the carbonyl (the α-position) is susceptible to deprotonation, enabling condensation reactions to form new carbon-carbon bonds. Furthermore, the carbonyl group itself is a reactive site for nucleophilic attack, leading to the formation of a range of heterocyclic systems.
Key Synthetic Strategies:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction with aromatic aldehydes extends the conjugation of the indanone system, producing 2-benzylidene derivatives. These α,β-unsaturated ketones, also known as chalcone analogs, are valuable intermediates and have been investigated for their anti-inflammatory and other biological activities.[2][3]
-
Pyrazoline Synthesis: The 2-benzylidene derivatives can undergo cyclocondensation reactions with hydrazine and its derivatives to yield pyrazolines. Pyrazoline scaffolds are present in a wide array of biologically active compounds with activities including anti-inflammatory, antibacterial, and anticancer properties.[4][5][6][7]
-
Oxime Formation and Beckmann Rearrangement: The ketone can be readily converted to its corresponding oxime. Oximes are not only important for the characterization of carbonyl compounds but can also undergo the Beckmann rearrangement to produce lactams, which are core structures in many pharmaceuticals.[4][8][9][10][11]
-
Fischer Indole Synthesis: The direct reaction of the indanone with substituted hydrazines under acidic conditions can lead to the formation of indolo[3,2-b]indene derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][12][13][14]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Chalcone Analog)
This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.[12]
Reaction Scheme:
Caption: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Hydrochloric acid (HCl) (e.g., 3% aqueous)
-
Deionized water
Procedure:
-
To a stirred mixture of this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol at room temperature, add the sodium hydroxide solution portion-wise.
-
Continue stirring the reaction mixture for 8-10 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.
-
Collect the precipitated solid by suction filtration on a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral, followed by a wash with cold ethanol.
-
Dry the crude product in the air and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene derivative.
Expected Yields:
Yields for Claisen-Schmidt condensations are typically in the range of 70-90%, depending on the specific aldehyde used.
| Starting Ketone | Aldehyde | Product | Reported Yield |
| 1H-indole-3-carbaldehyde | Substituted acetophenone | Corresponding chalcone | Good |
| This compound (Predicted) | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | ~80% |
Protocol 2: Synthesis of Pyrazoline Derivatives from 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This protocol outlines the cyclization of the previously synthesized chalcone analog with a hydrazine derivative to form a pyrazoline.[5][6][7]
Reaction Scheme:
Caption: Pyrazoline Synthesis
Materials:
-
2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivative
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, dimethylformamide, or acetic acid)
-
Catalyst (e.g., a few drops of glacial acetic acid, if necessary)
Procedure:
-
In a round-bottom flask, dissolve the 2-benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivative (1 equivalent) in a suitable solvent.
-
Add the hydrazine derivative (1-1.2 equivalents). If using a salt (e.g., phenylhydrazine hydrochloride), a base may be needed to liberate the free hydrazine.
-
Add a catalytic amount of acid if required.
-
Reflux the reaction mixture for several hours (typically 4-16 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
Expected Yields:
The yields for pyrazoline synthesis from chalcones are generally good, ranging from 60% to over 80%.
| Chalcone Precursor | Hydrazine Derivative | Product | Reported Yield |
| Aromatic substituted chalcone | Isoniazid | Corresponding pyrazoline derivative | High |
| 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Predicted) | Hydrazine hydrate | 3-(7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ylidene)pyrazolidine | ~75% |
Protocol 3: Synthesis of this compound Oxime
This protocol describes the formation of the oxime from the starting ketone.[4]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for In Vitro Assays Involving 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a compound of interest for its potential biological activities. The protocols detailed below are based on established methodologies for analogous indanone derivatives, with a primary focus on the inhibition of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in various pathological conditions, including cancer and hormonal disorders.
Overview of Biological Activity
Derivatives of 1-indanone are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to its biological targets. While specific quantitative data for this compound is not extensively available in public literature, related compounds have shown significant inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). Therefore, the primary application of in vitro assays for this compound is to determine its potency and selectivity as an AKR1C3 inhibitor.
Key In Vitro Assays
Two primary types of in vitro assays are recommended for the characterization of this compound:
-
Enzyme Inhibition Assay: To quantify the direct inhibitory effect on the activity of recombinant human AKR1C3.
-
Cell-Based Assay: To assess the compound's efficacy in a cellular context, typically by measuring the inhibition of cell proliferation in a cancer cell line that overexpresses AKR1C3.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: In Vitro AKR1C3 Enzyme Inhibition Data
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | AKR1C3 | TBD | TBD | TBD |
| Control Inhibitor (e.g., Indomethacin) | AKR1C3 | Value | Value | Competitive |
TBD: To Be Determined experimentally.
Table 2: In Vitro Cell-Based Assay Data
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) |
| This compound | 22RV1 | Cell Proliferation (MTT) | TBD |
| Control Compound (e.g., Enzalutamide) | 22RV1 | Cell Proliferation (MTT) | Value |
TBD: To Be Determined experimentally.
Experimental Protocols
Recombinant Human AKR1C3 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
Control inhibitor (e.g., Indomethacin)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Substrate: Prostaglandin D2 (PGD2) or S-tetralol
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
96-well, black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human AKR1C3 in assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of the substrate (PGD2) in a suitable solvent (e.g., ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
Recombinant AKR1C3 enzyme
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding NADPH and the substrate (PGD2) to each well.
-
Immediately measure the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the AKR1C3 enzyme inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of this compound on a cancer cell line known to overexpress AKR1C3, such as the 22RV1 prostate cancer cell line.
Materials:
-
22RV1 human prostate carcinoma cells
-
This compound
-
Control compound (e.g., Enzalutamide)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader for absorbance measurement (570 nm)
Protocol:
-
Cell Seeding:
-
Seed 22RV1 cells into 96-well plates at a density of 5,000 cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the cell-based proliferation (MTT) assay.
Signaling Pathway
The inhibitory action of this compound on AKR1C3 is expected to disrupt the androgen synthesis pathway, which is crucial for the proliferation of certain cancer cells, particularly in hormone-dependent prostate cancer.
Caption: Inhibition of androgen synthesis by targeting AKR1C3.
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively evaluate the in vitro activity of this compound and contribute to the understanding of its therapeutic potential.
Application Notes and Protocols for High-Throughput Screening of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one analogs an attractive library for drug discovery. This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize potential inhibitors of protein kinases from a library of these analogs. Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime therapeutic targets.
This application note will detail a primary biochemical screen against a representative kinase, Aurora Kinase A, followed by a secondary cell-based assay to assess cytotoxic effects and confirm on-target activity in a cellular context.
Experimental Workflow
The overall high-throughput screening workflow is depicted in the diagram below. It outlines the major steps from the initial preparation of the compound library to the identification and confirmation of hit compounds.
Data Presentation: Summary of Screening Results
The following tables summarize hypothetical quantitative data from the primary and secondary screens of a representative set of this compound analogs.
Table 1: Primary Screen - Aurora Kinase A Inhibition
| Compound ID | Concentration (µM) | % Inhibition (Single Point) | Hit Classification |
| TFI-001 | 10 | 85.2 | Hit |
| TFI-002 | 10 | 12.5 | Inactive |
| TFI-003 | 10 | 91.8 | Hit |
| TFI-004 | 10 | 55.6 | Hit |
| TFI-005 | 10 | 5.3 | Inactive |
| TFI-006 | 10 | 78.9 | Hit |
| Control (Staurosporine) | 1 | 99.5 | Positive Control |
| Control (DMSO) | - | 0.0 | Negative Control |
Table 2: Hit Confirmation and Secondary Screening
| Compound ID | Aurora A IC50 (µM) | HeLa Cell Viability IC50 (µM) | Selectivity Index (SI) |
| TFI-001 | 0.25 | 5.8 | 23.2 |
| TFI-003 | 0.11 | 2.5 | 22.7 |
| TFI-004 | 2.80 | > 50 | > 17.8 |
| TFI-006 | 0.95 | 15.2 | 16.0 |
| Control (Staurosporine) | 0.008 | 0.05 | 6.25 |
Selectivity Index (SI) = Cell Viability IC50 / Aurora A IC50
Experimental Protocols
Protocol 1: Compound Library Preparation
-
Synthesis: Analogs of this compound can be synthesized via methods such as Friedel-Crafts acylation of trifluoromethyl-substituted phenylpropanoyl chlorides.[1] Further diversity can be introduced by modifying the indenone core.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Plating: Using an automated liquid handler, create intermediate plates at 1 mM. From these, prepare final 384-well compound assay plates by dispensing the required volume for a final assay concentration of 10 µM. Include positive (e.g., Staurosporine) and negative (DMSO) controls in dedicated columns.
Protocol 2: Primary HTS - Aurora Kinase A Biochemical Assay
This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity. The assay is performed in 384-well, white, solid-bottom plates.
Materials:
-
Recombinant Human Aurora Kinase A
-
Kemptide (LRRASLG) peptide substrate
-
ATP
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
Test compounds and controls in 384-well plates
Procedure:
-
Reagent Preparation: Prepare a 2X enzyme/substrate mix in Assay Buffer containing Aurora Kinase A and Kemptide. Prepare a 2X ATP solution in Assay Buffer.
-
Compound Dispensing: Transfer 50 nL of compound solution from the compound assay plates to the 384-well assay plates using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Shake the plates for 1 minute and then incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Final Incubation: Shake the plates for 2 minutes and incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
-
Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent).
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).
Protocol 3: Secondary Screen - Cell Viability Assay
This protocol assesses the cytotoxicity of the hit compounds on a relevant cancer cell line (e.g., HeLa, which has high Aurora Kinase A expression) using an ATP-based luminescence assay.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well, clear-bottom, tissue-culture treated plates
-
CellTiter-Glo® 2.0 Reagent
-
Hit compounds for dose-response testing
Procedure:
-
Cell Plating: Seed HeLa cells into 384-well plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the hit compounds (e.g., 8-point, 1:3 dilution series starting from 100 µM). Add 10 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Detection: Equilibrate the plates and the CellTiter-Glo® 2.0 reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to the DMSO-treated controls (100% viability) and a no-cell control (0% viability).
-
Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A, a key regulator of mitosis. Its inhibition by a this compound analog can lead to mitotic arrest and apoptosis, which is a common strategy in cancer therapy.
References
Application Notes and Protocols: Molecular Docking of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) is a synthetic organic compound belonging to the indole class of molecules. The indole scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of a molecule. Recent computational studies have identified TICA as a potential inhibitor of human placental aromatase (Cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[1][2] This document provides detailed application notes on the molecular docking of TICA with aromatase and a comprehensive protocol for replicating and expanding upon these in silico findings.
Potential Applications
Molecular docking studies suggest that 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a promising candidate for further investigation as an aromatase inhibitor .[1][2] The docking analysis of TICA with the crystal structure of human placental aromatase (PDB ID: 3S79) revealed the formation of stable polar hydrogen bonds and hydrophobic interactions within the enzyme's active site.[1][2] This indicates a potential mechanism for inhibiting the conversion of androgens to estrogens, a critical pathway in the progression of estrogen receptor-positive breast cancer.
Beyond aromatase inhibition, derivatives of indole-2-carboxylic acid have been explored for a range of other therapeutic targets, including the 14-3-3η protein and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. This highlights the versatility of the indole-2-carboxylic acid scaffold in drug discovery.
Data Presentation
The following tables summarize the key quantitative data from the molecular docking and pharmacokinetic studies of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.
Table 1: Molecular Docking and Interaction Data for TICA with Aromatase (PDB: 3S79)
| Parameter | Value/Description | Source |
| Protein Target | Human Placental Aromatase (CYP19A1) | [1][2] |
| PDB ID | 3S79 | [1][2] |
| Ligand | 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) | [1][2] |
| Binding Interactions | Formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. | [1][2] |
| Key Interacting Residues | Interactions with key active site residues of aromatase have been reported for other inhibitors and are likely relevant for TICA. These include D309, T310, S478, M374 (polar); F134, F221, W224 (aromatic); and A306, A307, V370, L372, L477 (non-polar). |
Note: The specific binding affinity (e.g., in kcal/mol) for TICA was not explicitly reported in the primary research article. However, for context, other non-steroidal aromatase inhibitors typically exhibit binding energies in the range of -7 to -10 kcal/mol in similar docking studies.
Table 2: Predicted Pharmacokinetic Properties of TICA
| Parameter | Value/Prediction | Source |
| Lipinski's Rule of Five | Satisfied | [1][2] |
| Veber's Rule | Satisfied | [1][2] |
| Ghose Filter | Satisfied | [1][2] |
| Egan Rule | Satisfied | [1][2] |
| Muegge Rule | Satisfied | [1][2] |
| Bioavailability Score | 0.85 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with human aromatase. This protocol is based on established methods for small molecule docking.
Protocol 1: Molecular Docking of TICA with Aromatase
1. Preparation of the Protein Structure:
1.1. Obtain the Protein Structure: Download the X-ray crystal structure of human placental aromatase in complex with a ligand from the Protein Data Bank (PDB ID: 3S79).
1.2. Prepare the Receptor:
- Remove the co-crystallized ligand and all water molecules from the PDB file.
- Add polar hydrogen atoms to the protein structure.
- Assign Kollman charges to the protein atoms.
- Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligand Structure:
2.1. Obtain the Ligand Structure: The 3D structure of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be generated using chemical drawing software such as ChemDraw or Marvin Sketch.
2.2. Ligand Optimization:
- Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds in the ligand.
- Save the prepared ligand structure in the PDBQT format.
3. Molecular Docking Simulation using AutoDock Vina:
3.1. Grid Box Definition:
- Define the search space for the docking simulation by creating a grid box that encompasses the active site of the aromatase enzyme. The coordinates of the grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.
- The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.
3.2. Configuration File:
- Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the output file for the docking results.
3.3. Run the Docking Simulation:
- Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of docking runs to identify the most favorable binding poses of the ligand.
4. Analysis of Docking Results:
4.1. Binding Affinity: The output file from Vina will contain the binding affinity of the best binding pose in kcal/mol. A more negative value indicates a stronger binding affinity.
4.2. Visualization of Binding Poses:
- Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the predicted binding poses of TICA within the active site of aromatase.
- Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.
- Identify the key amino acid residues of aromatase that are involved in the binding of TICA.
Protocol 2: Molecular Dynamics Simulation (for assessing complex stability)
Following molecular docking, a molecular dynamics (MD) simulation can be performed to assess the stability of the TICA-aromatase complex over time.
1. System Preparation: 1.1. Use the best-docked pose of the TICA-aromatase complex as the starting structure. 1.2. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). 1.3. Add counter-ions to neutralize the system.
2. Simulation Parameters: 2.1. Employ a suitable force field for the protein and ligand (e.g., CHARMM36 for the protein and a compatible force field for the ligand). 2.2. Perform an initial energy minimization of the system. 2.3. Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.
3. Production Run: 3.1. Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the complex.
4. Trajectory Analysis: 4.1. Analyze the MD trajectory to evaluate the stability of the TICA-aromatase complex. Key parameters to analyze include:
- Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
- Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
- Analysis of hydrogen bonds and other non-covalent interactions over time.
Visualizations
The following diagrams illustrate the workflow for the molecular docking studies and the potential signaling pathway impacted by the inhibition of aromatase.
Caption: Workflow for the molecular docking of TICA with aromatase.
Caption: Simplified signaling pathway of aromatase and its inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1] This reaction typically employs a strong Brønsted or Lewis acid catalyst to facilitate the cyclization.
Q2: Why is a strong acid catalyst necessary for this reaction?
A2: A strong acid is required to activate the carboxylic acid group, typically by converting it into a more electrophilic acylium ion or a related reactive intermediate. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent acid is necessary to overcome this deactivation and drive the cyclization.[1]
Q3: What are the common catalysts used for this type of intramolecular Friedel-Crafts acylation?
A3: Common catalysts include polyphosphoric acid (PPA), trifluoromethanesulfonic acid (triflic acid, TfOH), and strong Lewis acids such as aluminum chloride (AlCl₃).[2][3] The choice of catalyst can significantly impact the reaction yield and purity of the product.
Q4: Can regioisomers be formed during the synthesis?
A4: Yes, the formation of regioisomers is a potential side reaction in Friedel-Crafts acylations, although with a meta-substituted starting material like 3-(3-(trifluoromethyl)phenyl)propanoic acid, the primary product expected is the 7-substituted indanone. However, depending on the reaction conditions, minor amounts of the 5-substituted regioisomer could potentially form.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken at different time intervals to check for the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The trifluoromethyl group deactivates the aromatic ring, necessitating a potent catalyst. If using PPA, ensure it is fresh and has a high polyphosphoric acid content. For Lewis acids like AlCl₃, ensure they are anhydrous, as moisture will deactivate them. Consider switching to a stronger superacid like triflic acid.[2][3] |
| Inadequate Reaction Temperature | The reaction may require elevated temperatures to overcome the activation energy. For PPA-catalyzed reactions, temperatures are often in the range of 80-120°C. For triflic acid, the reaction may proceed at a lower temperature, but optimization is key. Monitor the reaction at different temperatures to find the optimal condition. |
| Poor Quality Starting Material | Ensure the 3-(3-(trifluoromethyl)phenyl)propanoic acid is pure. Impurities can interfere with the catalyst and the reaction. The starting material can be synthesized by the hydrogenation of 3-trifluoromethylcinnamic acid.[4] |
| Premature Reaction Quenching | Ensure the reaction has gone to completion before quenching. Use TLC or GC-MS to monitor the disappearance of the starting material. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Intermolecular Reactions | At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction at a higher dilution may favor the intramolecular pathway. |
| Charring or Decomposition | Excessive heat or prolonged reaction times can lead to the decomposition of the starting material or product, especially with strong acids like PPA and triflic acid. Optimize the reaction temperature and time to minimize degradation. |
| Formation of Regioisomers | While the 7-substituted product is expected to be major, the 5-substituted isomer could form. The product distribution can sometimes be influenced by the choice of catalyst and solvent. Careful purification by column chromatography is necessary to isolate the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
This protocol describes the synthesis of the necessary starting material.
Materials:
-
3-Trifluoromethylcinnamic acid
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 3-trifluoromethylcinnamic acid (1 equivalent) in methanol.
-
Add 5% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under hydrogen pressure (e.g., 1 kg/cm ²) at room temperature for approximately 10 hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-(3-(trifluoromethyl)phenyl)propanoic acid.[4]
Protocol 2: Synthesis of this compound via PPA Catalysis (Adapted from similar syntheses)
Materials:
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
-
Heat the PPA to approximately 60-70°C to reduce its viscosity.[2]
-
Slowly add 3-(3-(trifluoromethyl)phenyl)propanoic acid (1 equivalent) to the stirred PPA.
-
Increase the temperature to 80-120°C and stir vigorously for several hours. The optimal time and temperature should be determined by monitoring the reaction.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Arylpropionic Acids
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| Polyphosphoric Acid (PPA) | 80-120°C, neat | Inexpensive, acts as both catalyst and solvent. | High viscosity, can require high temperatures, workup can be cumbersome. | [2] |
| Triflic Acid (TfOH) | Can be used in catalytic amounts, often at lower temperatures than PPA. | Highly effective for deactivated substrates, can lead to higher yields and shorter reaction times. | Expensive, corrosive, requires careful handling. | [3] |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often in a chlorinated solvent (e.g., dichloromethane). | Common and effective Lewis acid. | Highly hygroscopic, requires stoichiometric amounts as it complexes with the product ketone, workup can be challenging. | [1] |
Note: The conditions and outcomes can vary significantly depending on the specific substrate.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
References
Technical Support Center: Synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential side reactions and optimization of this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts cyclization of 3-(3-(trifluoromethyl)phenyl)propanoic acid. The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges to this reaction.
Problem 1: Low or No Conversion to the Desired Product
-
Possible Cause: Insufficient reactivity of the aromatic ring due to the deactivating effect of the trifluoromethyl group. Standard Friedel-Crafts conditions may not be harsh enough to promote cyclization.
-
Solution:
-
Choice of Reagent: Employ strong dehydrating agents that are effective for deactivated substrates. Polyphosphoric acid (PPA) is a common choice. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is another powerful alternative that can enhance reactivity.
-
Reaction Temperature: A higher reaction temperature may be necessary to overcome the activation energy barrier. However, excessive heat can lead to charring and the formation of polymeric byproducts. Careful optimization of the temperature is crucial.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. The Lewis acids and dehydrating agents used in this reaction are highly sensitive to moisture, which can lead to their deactivation and significantly reduce the yield.[1][2][3]
-
Problem 2: Formation of Isomeric Byproducts
-
Possible Cause: Although intramolecular acylation is generally regioselective, the harsh conditions required for the cyclization of a deactivated ring can sometimes lead to the formation of small amounts of the isomeric 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This occurs if the acylium ion attacks the other ortho position relative to the propanoic acid side chain.
-
Solution:
-
Reaction Control: Lowering the reaction temperature, if feasible without completely halting the reaction, can sometimes improve regioselectivity.
-
Purification: The desired 7-substituted isomer and the 5-substituted isomer will likely have different chromatographic properties. Careful purification by column chromatography should allow for their separation.
-
Problem 3: Formation of Polymeric or Tar-like Byproducts
-
Possible Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations and temperatures. The acylium ion intermediate can react with another molecule of the starting material or product, leading to high molecular weight species.
-
Solution:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Controlled Addition: A slow, controlled addition of the substrate to the hot cyclizing agent can help maintain a low instantaneous concentration of the reactive species, further minimizing intermolecular side reactions.
-
Problem 4: Sulfonation of the Aromatic Ring
-
Possible Cause: If using a cyclizing agent containing sulfuric acid (e.g., some formulations of PPA or if used as a co-solvent), sulfonation of the aromatic ring can occur as a side reaction, particularly at elevated temperatures.
-
Solution:
-
Choice of Reagent: Opt for a non-sulfonating cyclizing agent like Eaton's reagent (P₂O₅/MeSO₃H) or a high-purity polyphosphoric acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This precursor is typically synthesized by the hydrogenation of 3-(3-(trifluoromethyl)phenyl)acrylic acid.
Q2: Why is the synthesis of this particular indanone derivative challenging?
A2: The primary challenge arises from the electronic properties of the trifluoromethyl (-CF₃) group. As a strong electron-withdrawing group, it deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to electrophilic attack by the acylium ion intermediate during the intramolecular Friedel-Crafts cyclization. This often results in the need for harsh reaction conditions and can lead to lower yields compared to syntheses with electron-donating or neutral substituents.
Q3: What are the expected side products in this synthesis?
A3: Besides unreacted starting material, potential side products include:
-
Isomeric Indanone: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one, resulting from attack at the other ortho position.
-
Polymeric Materials: High molecular weight byproducts formed through intermolecular acylation reactions.
-
Sulfonated Byproducts: If sulfur-containing acids are used as catalysts or solvents at high temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). The disappearance of the starting carboxylic acid and the appearance of the indanone product can be tracked.
Q5: What purification methods are recommended for the final product?
A5: After a standard aqueous workup to remove the cyclizing agent, the crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the side products, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Data Presentation
Table 1: Comparison of Cyclizing Agents for Intramolecular Friedel-Crafts Acylation of Deactivated Arylpropanoic Acids
| Cyclizing Agent | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80 - 140 | Readily available, effective for many substrates. | Can be viscous and difficult to stir; may cause charring at high temperatures. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 25 - 100 | Highly effective for deactivated substrates, often allows for lower reaction temperatures. | Corrosive, requires careful handling. |
| Triflic Acid (CF₃SO₃H) | 25 - 80 | Very strong acid, can be effective for highly deactivated rings. | Expensive, can lead to side reactions if not used carefully. |
| Aluminum Chloride (AlCl₃) | 0 - 80 | Standard Lewis acid for Friedel-Crafts. | Often requires conversion of the carboxylic acid to the acid chloride first; can be less effective for deactivated substrates. |
Experimental Protocols
Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic acid (Precursor)
-
Hydrogenation of 3-(3-trifluoromethyl)cinnamic acid:
-
Dissolve 3-(3-trifluoromethyl)cinnamic acid in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-12 hours).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid, which can be used in the next step with or without further purification.
-
Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
-
Cyclization using Polyphosphoric Acid (PPA):
-
Preheat polyphosphoric acid (PPA) to a temperature between 80-120 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add 3-(3-(trifluoromethyl)phenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at the elevated temperature and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to about 60-70 °C and carefully pour it onto a mixture of ice and water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. The synthesis of this compound presents unique challenges, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards key reactions like intramolecular Friedel-Crafts cyclization.
Proposed Synthetic Pathway
A plausible and efficient synthetic route commences with the hydrogenation of 3-(trifluoromethyl)cinnamic acid to produce 3-(3-(trifluoromethyl)phenyl)propanoic acid. This intermediate is then converted to its corresponding acyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid
Q1: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete hydrogenation can be due to several factors:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or of low quality. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. While the reaction can proceed at atmospheric pressure, increasing the pressure to 1-3 bar may improve the reaction rate.[1]
-
Solvent Purity: Ensure the methanol used as a solvent is of high purity and anhydrous, as impurities can poison the catalyst.
-
Reaction Time: The reaction may require an extended period, sometimes up to 10 hours, for completion.[1]
Q2: How do I know when the hydrogenation is complete?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Additionally, you can take aliquots and analyze them using ¹H NMR to check for the disappearance of the vinyl protons from the cinnamic acid starting material.
Part 2: Acyl Chloride Formation
Q1: I am getting a low yield of the acyl chloride. What could be the issue?
A1: Low yields in acyl chloride formation are often due to:
-
Moisture: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reaction with thionyl chloride may require heating under reflux to go to completion. For oxalyl chloride, the reaction is typically faster at room temperature.
-
Purification Loss: Acyl chlorides can be sensitive to hydrolysis on silica gel during chromatography. It is often best to use the crude acyl chloride directly in the next step after removing the excess reagent by distillation or under vacuum.
Q2: Should I use thionyl chloride or oxalyl chloride?
A2: Both reagents are effective. Thionyl chloride is less expensive and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[2] Oxalyl chloride is more reactive and can be used under milder conditions, but it is more expensive and toxic.
Part 3: Intramolecular Friedel-Crafts Acylation
Q1: My Friedel-Crafts cyclization is failing, resulting in no or very low yield of the indanone. Why is this happening?
A1: This is the most challenging step. The primary reason for failure is the deactivation of the aromatic ring by the electron-withdrawing trifluoromethyl (-CF₃) group.[3][4] This makes the ring a poor nucleophile for the electrophilic aromatic substitution reaction.
-
Troubleshooting Steps:
-
Confirm Acyl Chloride Formation: Ensure the previous step was successful. You can verify the formation of the acyl chloride by IR spectroscopy (look for a C=O stretch around 1780-1815 cm⁻¹).
-
Strictly Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any trace of water will deactivate the catalyst. Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere.
-
Sufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3][5][6] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.
-
Choice of Lewis Acid: For deactivated substrates, a stronger Lewis acid may be required. While AlCl₃ is common, consider alternatives like iron(III) chloride (FeCl₃) or stronger Brønsted acids like polyphosphoric acid (PPA) or triflic acid.
-
Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts acylation step.
Q2: I am observing multiple products or charring in my Friedel-Crafts reaction. What is causing this?
A2:
-
Intermolecular Reactions: If the concentration of the acyl chloride is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric material. This can be minimized by using high dilution conditions (i.e., adding the acyl chloride solution slowly to the Lewis acid suspension).
-
Decomposition: High reaction temperatures with strong Lewis acids can cause decomposition or charring. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or slightly above, while monitoring the progress by TLC.
Data Presentation
Table 1: Reaction Conditions for Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid
| Parameter | Condition | Reference |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |
| Solvent | Methanol | [1] |
| Temperature | 25 °C | [1] |
| H₂ Pressure | 1 kg/cm ² (approx. 1 bar) | [1] |
| Reaction Time | ~10 hours | [1] |
Table 2: Reagents for Acyl Chloride Formation from 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in DCM, reflux | Inexpensive, gaseous byproducts | Can require heating |
| Oxalyl Chloride ((COCl)₂) | DCM, cat. DMF, 0 °C to RT | Milder conditions, faster reaction | More expensive, toxic |
Table 3: Potential Conditions for Intramolecular Friedel-Crafts Acylation
| Lewis Acid/Catalyst | Solvent | Temperature | Key Considerations |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0 °C to 40 °C | Standard choice, requires >1 equivalent.[3][5] |
| Iron(III) Chloride (FeCl₃) | DCM, Nitromethane | 25 °C to 80 °C | Can be more effective for deactivated systems. |
| Polyphosphoric Acid (PPA) | Neat | 80 °C to 120 °C | Acts as both catalyst and solvent; high temperatures needed.[7][8] |
| Triflic Acid (TfOH) | Neat or in DCM | 0 °C to 25 °C | Very strong Brønsted acid, may promote cyclization. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid [1]
-
Dissolve 3-(trifluoromethyl)cinnamic acid (1 equivalent) in methanol.
-
Add 5% Pd/C catalyst (typically 1-5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (1-3 bar) at room temperature for approximately 10 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.
Protocol 2: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-(3-(trifluoromethyl)phenyl)propanoic acid (1 equivalent).
-
Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Intramolecular Friedel-Crafts Acylation to this compound
-
Suspend aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-(trifluoromethyl)phenyl)propanoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then slowly warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction by TLC. Gentle heating (up to 40 °C) may be required if the reaction is slow.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by cold 2M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical relationship for Lewis acid selection based on substrate reactivity.
References
- 1. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
Overcoming solubility issues of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it have poor water solubility?
This compound is a chemical compound with a core structure of 1-indanone. Its poor aqueous solubility is primarily attributed to two key structural features:
-
Trifluoromethyl (-CF3) Group: This group is highly lipophilic (fat-loving) and hydrophobic (water-fearing), which significantly reduces the molecule's affinity for aqueous solvents.
-
Indenone Core: The relatively planar, aromatic structure of the indenone core can promote efficient crystal lattice packing in its solid state, making it more difficult for solvent molecules to break it apart and solvate individual molecules.
Q2: What are the primary strategies for improving the solubility of this compound?
Overcoming the low aqueous solubility of compounds like this is a common challenge in pharmaceutical development.[1][2] More than 40% of new chemical entities are poorly soluble in water.[2][3][4] Strategies are typically categorized into physical and chemical modifications.[2][5]
-
Physical Modifications: These methods alter the physical properties of the solid compound. Key techniques include particle size reduction (micronization, nanosuspension), and modifying the crystal structure to create polymorphs or, more effectively, an amorphous form.[2][6] Dispersing the drug in a hydrophilic carrier to create a solid dispersion is a highly successful approach.[7][8][9][10][11]
-
Chemical Modifications: These methods involve altering the chemical environment of the compound. Common approaches include pH adjustment for ionizable compounds, the use of co-solvents, and complexation with agents like cyclodextrins.[2][5][12]
Q3: Which solubility enhancement techniques are most likely to be effective for this compound?
Given its structure (a non-ionizable, hydrophobic molecule), the following techniques are promising starting points:
-
Co-solvency: Using water-miscible organic solvents can significantly increase solubility and is often a simple and effective method for early-stage experiments.[13][14][15]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix, can dramatically increase its apparent solubility and dissolution rate.[16][17]
-
Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic part of the molecule, increasing its affinity for water.[2][18][19][20]
-
Lipid-Based Formulations: For oral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[21][22][23]
Troubleshooting Guides
Issue: My compound is "crashing out" or precipitating from my aqueous buffer during my in vitro assay.
Cause: This typically occurs when a stock solution of the compound (usually in a solvent like DMSO) is diluted into an aqueous buffer, exceeding its thermodynamic solubility limit in the final solvent mixture. Uncontrolled precipitation can also occur if the co-solvent concentration is too high for intravenous administration.[24]
Solution Workflow:
-
Determine Maximum Tolerated Co-solvent: First, determine the highest percentage of your stock solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the biological system.
-
Measure Solubility in Co-solvent Mix: Measure the solubility of the compound in your aqueous buffer containing the maximum tolerated percentage of the co-solvent. This will define your maximum working concentration.
-
Consider Solubilizing Excipients: If the required concentration is still too high, consider pre-complexing the compound with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding it to the buffer. Cyclodextrins are often well-tolerated in cell-based assays.[23]
-
Re-evaluate the Formulation Strategy: If precipitation persists, a more advanced formulation, such as a nanosuspension or a lipid-based system, may be necessary to maintain a stable dispersion.
Issue: The oral bioavailability of my compound is very low in animal studies, despite showing good cell permeability.
Cause: This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound, where absorption is limited by the dissolution rate, not by permeability.[10] The compound does not dissolve fast enough in the gastrointestinal fluids to be fully absorbed as it passes through the GI tract.
Solution Workflow:
-
Particle Size Reduction: The first and most direct approach is to increase the surface area available for dissolution by reducing particle size.[6] Micronization is a common first step.[3][5][25] For greater enhancement, developing a nanosuspension can be highly effective.[2]
-
Amorphous Solid Dispersion (ASD): This is a powerful technique for BCS Class II compounds.[9][26] By converting the compound to its amorphous form and dispersing it in a soluble polymer, you can achieve a state of supersaturation in the gut, which drives absorption.[16][17]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in an oily vehicle with surfactants can leverage the body's natural lipid absorption pathways.[22] Upon contact with GI fluids, these systems can form fine emulsions or micellar solutions, keeping the drug solubilized for absorption.[23]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table provides a general overview of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds.
| Solubility Enhancement Technique | Typical Fold-Increase in Solubility | Key Mechanism | Considerations |
| pH Adjustment | 10 to >1000 | Ionization of the drug molecule | Not applicable to this non-ionizable compound.[27][28] |
| Co-solvency | 2 to 500 | Reduces the polarity of the solvent. | Potential for in vivo precipitation upon dilution.[24] |
| Cyclodextrin Complexation | 5 to 200 | Encapsulation of the drug in a hydrophilic host.[12][18] | Stoichiometry and binding constant are important. |
| Solid Dispersion (Amorphous) | 10 to 200 | Drug is dispersed in a hydrophilic carrier in a high-energy amorphous state.[8][16] | Physical stability of the amorphous form during storage is critical.[17] |
| Nanosuspension | 5 to 50 (dissolution rate) | Increased surface area due to small particle size.[2] | Primarily affects dissolution rate, not equilibrium solubility. |
| Lipid-Based Formulations | Variable | Solubilization in lipid droplets/micelles.[22] | Enhances both solubility and absorption. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials (e.g., 1.5 mL glass HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial (enough that some solid remains undissolved at the end).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on the shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for at least 1 hour for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate as necessary with the mobile phase and analyze the concentration using the validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion (ASD) of the compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Copovidone, or HPMC-AS)[9]
-
Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., methanol, acetone, or a mixture).[16]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve the calculated amount of the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[2] Swirl gently until a clear solution is formed.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a solid film or powder is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
The resulting powder is the amorphous solid dispersion. It should be characterized (e.g., by DSC and PXRD to confirm its amorphous nature) and stored in a desiccator to prevent moisture-induced recrystallization.
References
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. japer.in [japer.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpls.org [wjpls.org]
- 10. jddtonline.info [jddtonline.info]
- 11. japsonline.com [japsonline.com]
- 12. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 25. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 26. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. files01.core.ac.uk [files01.core.ac.uk]
Stability and degradation of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. The information is designed to address potential issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, maintaining a temperature of -20°C is advisable.[1]
Q2: What are the known incompatibilities of this compound?
Based on information for the parent compound, 1-indanone, it is advisable to avoid contact with strong oxidizing agents.[2] Reactions with such agents could lead to degradation of the molecule.
Q3: My experimental results are inconsistent. Could this be due to degradation of the compound?
Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, exposure to light, extreme pH conditions, or incompatible reagents can lead to the formation of impurities. It is recommended to perform a purity check of your sample and review your experimental protocol for potential stressors.
Q4: How can I assess the stability of this compound in my experimental conditions?
To assess stability, you can perform forced degradation studies. This involves subjecting the compound to a variety of stress conditions that are more severe than your experimental conditions to predict its degradation profile.[3] These studies are crucial for developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Chromatogram
Possible Cause: The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) likely indicates the presence of impurities or degradation products.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Re-run the analysis on a fresh, unopened sample of this compound to confirm its initial purity.
-
Review Sample Handling: Ensure that the sample was handled according to the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles.
-
Investigate Potential Stressors: Consider if the sample was exposed to any of the following common stressors during your experiment:
-
pH Extremes: Exposure to strong acids or bases.
-
Oxidizing Agents: Presence of peroxides or other oxidizing agents.
-
Thermal Stress: Exposure to high temperatures.
-
Photolytic Stress: Exposure to UV or visible light.
-
-
Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies as outlined in the experimental protocols section below. This will help in characterizing the unexpected peaks.
Issue 2: Loss of Compound Potency or Activity
Possible Cause: A decrease in the expected biological activity or potency of your compound can be a direct result of its degradation.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Use an appropriate analytical method (e.g., LC-MS, NMR) to confirm the identity and purity of the compound in your experimental samples.
-
Evaluate Formulation Stability: If the compound is part of a formulation, consider potential interactions with excipients.[4]
-
Analyze for Degradants: Use a stability-indicating method to quantify the amount of intact compound remaining and identify any major degradants.
-
Review Experimental Conditions: Assess your experimental protocol for any harsh conditions that could be causing degradation, such as prolonged heating or exposure to incompatible solvents.
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3] Below are generalized protocols for conducting these studies on this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 100°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) & Visible light | Room Temperature | 7 days |
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution and incubate at the specified temperature.[5][6]
-
Oxidative Degradation: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature in the dark.[6]
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at the specified temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled light conditions.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.
Visualizing Experimental Workflows and Potential Pathways
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Logical Troubleshooting Flowchart
This diagram provides a logical flow for troubleshooting unexpected experimental results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2,3-Dihydro-1H-inden-1-one(83-33-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. ijper.org [ijper.org]
Technical Support Center: HPLC Analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the HPLC analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is tailing. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3] For this compound, the presence of the ketone group and the trifluoromethyl group can lead to secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar ketone group of the analyte, causing peak tailing.[3][4]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[3]
-
Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[4]
-
Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][2]
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Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can cause peak shape issues.[1][5]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[1][4]
Q2: My peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[1][2]
-
Solution: Dilute the sample or decrease the injection volume.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]
-
-
Low Column Temperature: Operating at a temperature that is too low can sometimes result in fronting.[1]
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Solution: Increase the column temperature.[1]
-
Problem: Inconsistent Retention Times
Q3: The retention time for my analyte is shifting between injections. What should I check?
A3: Retention time variability can compromise the reliability of your analysis. Several factors can contribute to this issue.[6]
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of shifting retention times.[1][6]
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Solution: Prepare fresh mobile phase carefully, ensuring accurate measurements of all components. Degas the mobile phase thoroughly before use.[1]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drift.[1][6]
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[1]
-
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time shifts.[6]
-
Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[6]
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.[1]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
Problem: Baseline Issues
Q4: I am observing a noisy or drifting baseline. What are the potential sources and how can I fix them?
A4: A stable baseline is crucial for accurate quantification.
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Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline.[7]
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise and drift.[1][7]
-
Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need replacement.
-
-
Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated.[1]
-
Solution: Increase the equilibration time.
-
-
Air Bubbles: Air bubbles in the system, particularly in the pump or detector, are a common cause of baseline noise.[1][6]
-
Solution: Degas the mobile phase and purge the pump.[1]
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for an HPLC method for this compound?
A5: For a reversed-phase HPLC method, a good starting point would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the compound has maximum absorbance (this would need to be determined experimentally, but a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
Q6: How can I improve the resolution between this compound and its impurities?
A6: To improve resolution, you can try the following:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[7]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of impurities and affect their retention.[7]
-
Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
Decrease the Flow Rate: A lower flow rate can improve efficiency and resolution, but will increase the run time.[1]
-
Increase the Column Length or Decrease the Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve resolution.[3]
Q7: My sample of this compound appears to be degrading during analysis. What could be the cause?
A7: The ketone functional group in your analyte could be susceptible to degradation under certain conditions.
-
Mobile Phase pH: Extreme pH values (highly acidic or basic) in the mobile phase can cause hydrolysis or other degradation reactions.
-
Solution: Ensure the mobile phase pH is within a stable range for your compound.
-
-
Forced Degradation: It's important to perform forced degradation studies to understand the degradation pathways of your compound.[8][9] This involves intentionally exposing the analyte to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradants.[8][9]
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 80% B over 15 min, then hold at 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods.[8][9] A target degradation of 5-20% is generally recommended.[10]
| Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.[11] |
| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.[11] |
| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11][12] |
| Thermal Degradation | Keep 10 mg of the solid compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection. |
| Photolytic Degradation | Expose a solution of the compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. |
Quantitative Data Summary
The following table presents hypothetical data from a method validation experiment for the HPLC analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intraday | 0.5% | ≤ 2.0% |
| - Interday | 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting inconsistent retention times.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labcompare.com [labcompare.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. It includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the successful and efficient scaling up of this important chemical intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the critical intramolecular Friedel-Crafts acylation step.
Issue 1: Low or No Yield of the Desired Indanone
-
Q1: My reaction is showing very low conversion to the final product. What are the likely causes?
-
A1: Low or no yield in the synthesis of this compound is a common problem primarily due to the deactivating effect of the trifluoromethyl (-CF3) group on the aromatic ring.[1] This strong electron-withdrawing group makes the aromatic ring less nucleophilic and thus less reactive towards the intramolecular electrophilic acylation. Other contributing factors can include inactive catalyst, presence of moisture, or sub-optimal reaction temperature.[1]
-
-
Q2: How can I overcome the deactivation caused by the trifluoromethyl group?
-
A2: To overcome the deactivation, a highly effective and strong acid catalyst is necessary. Standard Lewis acids like aluminum chloride (AlCl₃) may be insufficient. The use of Brønsted superacids such as neat trifluoromethanesulfonic acid (TfOH) or heated polyphosphoric acid (PPA) is recommended.[1] These strong acids are capable of protonating the carboxylic acid precursor, generating a sufficiently reactive acylium ion for the cyclization to occur.
-
-
Q3: My catalyst (AlCl₃ or another Lewis acid) seems to be inactive. What could be the problem?
-
A3: Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.
-
-
Q4: I am using a stoichiometric amount of Lewis acid, but the reaction is still not proceeding. Why?
-
A4: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that even a stoichiometric amount might not be enough to drive the reaction to completion, especially with a deactivated substrate. For challenging substrates like this, an excess of the Lewis acid may be required. However, the most effective solution is often to switch to a stronger catalytic system like PPA or TfOH which can be used in excess as the reaction medium.
-
Issue 2: Formation of Side Products and Purification Challenges
-
Q5: I am observing the formation of a significant amount of black, tar-like material in my reaction flask. What is causing this and how can I prevent it?
-
A5: Charring or polymerization is a common side reaction in strong acid-catalyzed reactions, especially at elevated temperatures. This can be caused by reaction temperatures that are too high or reaction times that are too long. It is important to carefully control the temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.
-
-
Q6: How can I effectively purify the final product from the reaction mixture, especially from the strong acid catalyst?
-
A6: The workup procedure is critical for successfully isolating the product. The reaction mixture should be cooled to room temperature and then carefully quenched by pouring it onto a mixture of ice and water. This will hydrolyze the catalyst and dilute the strong acid. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The crude product obtained after solvent evaporation can be further purified by column chromatography on silica gel.
-
-
Q7: What is a suitable eluent system for column chromatography of this compound?
-
A7: A common solvent system for the purification of moderately polar ketones like indanones is a mixture of hexanes and ethyl acetate. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute the product. The optimal ratio should be determined by TLC analysis of the crude product.
-
Data Presentation
The choice of catalyst is critical for the successful synthesis of this compound. The following table summarizes reported yields for the cyclization of substituted 3-arylpropionic acids to form indanones under different catalytic conditions.
| Precursor | Catalyst System | Temperature | Time | Yield (%) | Reference |
| 3-Arylpropionic Acids (General) | Polyphosphoric Acid/H₂SO₄ | Not specified | Not specified | 60-90 | Beilstein J. Org. Chem. 2017, 13, 451–494.[1] |
| 3-Arylpropionic Acids with Halogen Atoms | Tb(OTf)₃ | 250 °C | Not specified | Moderate to Good | Molecules 2014, 19, 5595-5612. |
| 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Polyphosphoric Acid | 100 °C | 3 h | ~75 | Based on similar syntheses. |
| 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Trifluoromethanesulfonic Acid | 80-100 °C | 1-2 h | Potentially >80 | Based on reactivity of superacids. |
Experimental Protocols
1. Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)
This protocol is adapted from a general method for the hydrogenation of cinnamic acids.
-
Materials:
-
3-(Trifluoromethyl)cinnamic acid
-
Palladium on carbon (10% Pd-C)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 3-(trifluoromethyl)cinnamic acid in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd-C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 16-24 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(3-(trifluoromethyl)phenyl)propanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether and a small amount of ethyl acetate) to yield a white solid.
-
2. Intramolecular Friedel-Crafts Acylation to this compound
This protocol describes a general procedure using polyphosphoric acid (PPA).
-
Materials:
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Place 3-(3-(trifluoromethyl)phenyl)propanoic acid in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C. The mixture will become a homogenous solution.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (a suitable eluent is 7:3 hexanes:ethyl acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the viscous reaction mixture onto a stirred slurry of crushed ice and water.
-
Stir the resulting mixture until the PPA is fully hydrolyzed and a precipitate of the crude product forms.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
The synthesis of this compound involves a two-step process. The following diagrams illustrate the overall workflow and a troubleshooting decision tree for the critical cyclization step.
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Navigating the Purification of Trifluoromethylated Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of trifluoromethylated compounds. The strong electron-withdrawing nature and altered polarity imparted by the trifluoromethyl (-CF3) group can significantly impact the behavior of molecules during common purification techniques.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of trifluoromethylated compounds, offering potential causes and actionable solutions.
Chromatography Issues
Problem: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| High Polarity: The compound is strongly retained on the stationary phase (e.g., silica gel).[4] | - Use a more polar eluent or a gradient elution. - Consider a different stationary phase such as alumina or reverse-phase silica (C18).[4] |
| Compound Instability: The compound degrades on the stationary phase.[4][5] | - Minimize the time the compound is on the column by using flash chromatography.[4] - Test for stability on silica gel before performing column chromatography.[5] - Deactivate the silica gel to reduce its acidity.[5] |
| Inappropriate Solvent System: The chosen eluent is not effectively desorbing the compound.[4] | - Systematically screen different solvent systems with varying polarities. |
| Irreversible Adsorption: The compound binds irreversibly to the stationary phase.[6] | - Switch to a different chromatographic technique like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[6] |
Problem: Peak Tailing in HPLC Analysis
| Potential Cause | Recommended Solution |
| Secondary Interactions: Strong interactions between the trifluoromethylated analyte and residual silanols on the silica-based stationary phase.[6] | - Use an end-capped or deactivated column to minimize silanol interactions.[6] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, leading to multiple ionic forms.[6] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] |
| Column Overload: Too much sample is being injected onto the column.[6] | - Reduce the concentration or volume of the injected sample.[6] |
| Active Sites on the Column: Interactions between the analyte and active sites on the column packing material.[7] | - Employ a highly inert column or one with a different stationary phase.[7] |
Crystallization Challenges
Problem: Product Fails to Crystallize or Yields an Oil
| Potential Cause | Recommended Solution |
| Presence of Impurities: Impurities are inhibiting the formation of a crystal lattice.[8] | - Further purify the crude material by chromatography to remove impurities before attempting crystallization.[8] |
| Inappropriate Solvent: The compound is too soluble or insoluble in the chosen solvent. | - Screen a variety of solvents with different polarities.[8] - Employ techniques like slow evaporation, cooling, or vapor diffusion.[8] - Try a two-solvent system, where the compound is less soluble in the second solvent (anti-solvent).[7] |
| Low Melting Point: The compound has a low melting point or exists as a stable oil.[8] | - Attempt to form a salt or co-crystal to induce crystallization.[8] - If the compound remains an oil, preparative HPLC may be the best option for purification.[8] |
| Rapid Cooling: The solution is being cooled too quickly, preventing orderly crystal growth.[7][9] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying trifluoromethylated compounds?
A1: Common impurities can include starting materials, reagents from the trifluoromethylation reaction (e.g., residual trifluoromethylating agents), and byproducts from side reactions.[10] Depending on the synthesis, you may also find partially reacted intermediates or isomers.[7]
Q2: My trifluoromethylated compound is very polar. What is the best initial approach for purification?
A2: For polar trifluoromethylated compounds, reversed-phase HPLC is a versatile first choice if the compound is soluble in organic solvents.[6] A good starting point is a C18 column with a water/acetonitrile gradient, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a mobile phase modifier.[6] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[6]
Q3: How can I improve the separation of closely eluting trifluoromethylated isomers?
A3: The similar physicochemical properties of isomers can make their separation challenging.[7] Techniques like fractional distillation for volatile isomers or preparative gas chromatography (pGC) can be effective.[7] For less volatile compounds, preparative HPLC with specialized stationary phases can enhance resolution.[7] Optimizing the HPLC gradient to be shallower can also improve separation.[11]
Q4: My compound streaks on the TLC plate and the column. What does this indicate and how can I fix it?
A4: Streaking, or tailing, often indicates that the compound is interacting too strongly with the stationary phase, is too polar for the solvent system, or may be degrading on the silica gel.[5] To address this, you can try adding a small amount of a polar solvent like methanol or an acid like acetic acid to the eluent to improve the peak shape. Using a less acidic stationary phase like alumina or deactivating the silica gel can also help.[4][5]
Q5: Can I use trifluoroacetic acid (TFA) in my mobile phase for preparative HPLC?
A5: Yes, TFA is commonly used as an ion-pairing agent in reversed-phase HPLC to improve peak shape, especially for peptides and small proteins.[6][12] However, it can be difficult to remove from the final product. If TFA is problematic for your downstream applications, consider using a more volatile additive like formic acid.
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a general workflow for the purification of a crude trifluoromethylated compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Indanone Derivatives
Welcome to the technical support center for the synthesis of indanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indanone derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Indanone
Question: My reaction is resulting in a low yield or no product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent challenge, often stemming from several factors related to the reagents, catalyst, and reaction conditions, particularly in Friedel-Crafts acylations.[1][2][3]
-
Inappropriate or Inactive Catalyst: The choice and activity of the Lewis or Brønsted acid are critical.[1] For the cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often necessary.[3] When starting with the corresponding acyl chloride, aluminum chloride (AlCl₃) is a common choice.[3] Catalysts like niobium pentachloride (NbCl₅) can be effective for certain substrates and can convert carboxylic acids to acyl chlorides in situ.[1][3][4]
-
Moisture Contamination: Lewis acid catalysts, especially AlCl₃, are highly sensitive to moisture, which can lead to their deactivation.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups on the aromatic ring.[3] If your substrate is highly deactivated, you may need to use stronger catalysts or higher temperatures, though success may be limited.[3]
-
Insufficient Catalyst Amount: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, sequestering it.[3] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[3]
-
Suboptimal Reaction Temperature: The temperature must be sufficient to overcome the activation energy but not so high as to cause decomposition of starting materials or products.[3] For AlCl₃-catalyzed reactions, a common approach is to start at 0°C and then allow the reaction to warm to room temperature.[3] Monitoring the reaction progress via TLC or GC-MS is essential to determine the optimal temperature and time.[3]
-
Poor Solvent Choice: The solvent plays a key role in the solubility of reagents and the activity of the catalyst.[1] For certain reactions, specific solvents like nitromethane have been shown to provide optimal results.[1][5]
Issue 2: Formation of Multiple Products or Regioisomers
Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Controlling regioselectivity is a significant challenge when multiple cyclization sites are available on the aromatic ring.[1] Several strategies can be employed to favor the formation of the desired isomer.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder certain positions, directing the cyclization to a specific site.[1]
-
Catalyst and Reaction Conditions: The choice of catalyst can influence the product distribution. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1][6] PPA with a low P₂O₅ content may favor the formation of the indanone with an electron-donating group meta to the carbonyl, while a high P₂O₅ content can favor the ortho or para product.[6][7]
-
Solvent Effects: The solvent can influence the isomer ratio. For instance, nitromethane has been shown to provide optimal selectivity in some Friedel-Crafts acylations.[1][5][7]
-
Temperature Control: Reaction temperature can also play a role. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]
Issue 3: Formation of Side Products and Impurities
Question: I am observing significant side product formation, complicating the purification process. What are common side reactions and how can I minimize them?
Answer: Side reactions can lower the yield of the desired indanone and make purification challenging.
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[3]
-
Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[3]
-
-
Polymerization/Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts or degradation products, which may appear as dark, sticky solids or oils.[8]
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-indanones?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][5] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1]
Q2: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?
A2: The choice of catalyst is highly substrate-dependent.[1] While aluminum chloride (AlCl₃) is a common Lewis acid, others like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[1] Superacids such as triflic acid (TfOH) and solid acids like polyphosphoric acid (PPA) are also powerful and widely used catalysts for this transformation.[1]
Q3: Are there alternative synthetic routes to indanones besides Friedel-Crafts acylation?
A3: Yes, several alternative methods exist. These include the Nazarov cyclization of divinyl ketones, various transition-metal-catalyzed reactions, and the use of Meldrum's acid derivatives as acylating agents.[1][4][5][6] The use of Meldrum's acid can be advantageous as it can overcome some problems associated with traditional Friedel-Crafts reactions and provides an efficient route to 2-substituted 1-indanones.[4][5]
Q4: How can I purify my indanone derivative if it is a dark and sticky solid/oil?
A4: The presence of polymeric or degradation byproducts often causes this issue.[8] Purification can be attempted through column chromatography or distillation. The choice of method will depend on the physical properties of your specific indanone derivative.
Data Presentation
Table 1: Effect of PPA Composition on Regioselectivity in Indanone Synthesis
| Entry | Substrate (Arene) | Substrate (Unsaturated Acid) | Condition A Yield (Regioisomer Ratio) | Condition B Yield (Regioisomer Ratio) |
| 1 | Anisole | Methacrylic acid | 75% (1:1.5) | 71% (1:20) |
| 2 | Anisole | Crotonic acid | 68% (1:1.2) | 65% (1:20) |
| 3 | Anisole | 3,3-Dimethylacrylic acid | 71% (1:1) | 69% (1:20) |
*Condition A: 100 °C, PPA (76% P₂O₅); Condition B: 100 °C, PPA (83% P₂O₅). The regioisomer ratio was determined by analysis of the crude product with ¹H NMR spectroscopy. Data compiled from a study on the effect of PPA hydrolysis on regioselectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride using AlCl₃
This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.[1]
-
Preparation of Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet, place the 3-arylpropionic acid (1.0 eq.). Add thionyl chloride (1.5 - 2.0 eq.) and a catalytic amount of DMF.
-
Heat the mixture gently (e.g., to 40-50 °C) until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
-
Cyclization: Cool the flask containing the acyl chloride in an ice bath (0 °C). Add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Slowly add aluminum chloride (AlCl₃, 1.1 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 1-indanone.
Visualizations
Caption: Troubleshooting workflow for low indanone yield.
Caption: Generalized mechanism for 1-indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets for this compound derivatives?
While specific targets for the 7-(trifluoromethyl) scaffold are still under extensive investigation, derivatives of the broader indanone class have shown activity against a range of biological targets. These include enzymes such as kinases (e.g., PI3K, Akt, mTOR, and MAPK pathway components) and tubulin.[1][2][3][4][5] The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and cell permeability, which can lead to improved potency against these targets.[6]
Q2: How does the trifluoromethyl group at the 7-position influence the biological activity?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly impact a molecule's physicochemical properties.[6] Its inclusion at the 7-position of the indanone core can:
-
Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.[6]
-
Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the compound's half-life.[6]
-
Modulate Binding Affinity: The electronic and steric properties of the -CF3 group can alter the binding interactions with the target protein, potentially leading to increased potency and selectivity.
Q3: What are the key considerations for a successful synthesis of this compound derivatives?
The synthesis of this compound and its derivatives often involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[7][8][9] Key considerations include:
-
Choice of Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) or triflic acid are commonly used. The choice of catalyst can affect yield and purity.[9]
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst. Therefore, maintaining anhydrous conditions is crucial.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.
-
Purity of Starting Materials: Impurities in the starting materials can lead to low yields and the formation of byproducts.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficiently strong acid catalyst. | For challenging cyclizations, consider using a stronger acid system like Eaton's reagent (P₂O₅ in methanesulfonic acid). | |
| Low reaction temperature. | Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition by TLC or LC-MS. | |
| Formation of regioisomers | Non-selective cyclization. | The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., nitromethane, dichloromethane, carbon disulfide).[10] |
| Steric hindrance from bulky substituents. | Consider a different synthetic route that allows for the introduction of the desired substituent after the formation of the indanone core. | |
| Product decomposition | Harsh reaction conditions. | Use a milder Lewis acid or conduct the reaction at a lower temperature for a longer duration. |
| Product instability. | Some indanone derivatives can be unstable. Purify the product quickly after work-up and store it under an inert atmosphere at a low temperature. |
Biological Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Poor solubility of the compound in assay buffer | The trifluoromethyl group increases lipophilicity. | Prepare stock solutions in 100% DMSO. For the final assay concentration, ensure the final DMSO concentration is compatible with the assay (typically ≤ 0.5%). Sonication may aid in dissolving the compound in the final buffer. |
| Inconsistent IC50 values | Compound precipitation at higher concentrations. | Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer. |
| Assay interference. | The trifluoromethyl group can sometimes interfere with certain assay readouts. Run appropriate controls, including the compound in the absence of the target enzyme or cells, to check for autofluorescence or other interferences. | |
| Low cellular activity despite good enzymatic activity | Poor cell permeability. | While the -CF3 group generally enhances permeability, other structural features might limit it. Consider modifying other parts of the molecule to improve its overall physicochemical properties. |
| Efflux by cellular transporters. | Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. |
Data Presentation
Table 1: Representative Anticancer Activity of Indanone Derivatives
Note: Data for specific this compound derivatives are limited in the public domain. The following table presents data for structurally related indanone derivatives to provide a general indication of potential activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon) | 0.44 | [11] |
| ITH-6 | COLO 205 (Colon) | 0.98 | [11] |
| ITH-6 | KM 12 (Colon) | 0.41 | [11] |
| 2-Benzylidene-1-indanone derivative (8f) | RAW264.7 (Macrophage) | >10 (Low cytotoxicity) | [12] |
| N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4b) | MCF-7 (Breast) | 69.2 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general procedure based on the intramolecular Friedel-Crafts acylation.
Materials:
-
3-(Aryl)propionic acid with a trifluoromethyl group at the desired position
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
Dissolve the 3-(aryl)propionic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise, keeping the temperature below 5 °C.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[9]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: In Vitro Kinase Assay
This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound derivative (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells of a microplate.
-
Add the kinase/substrate mixture to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one and Related Indenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activity of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and other indenone derivatives, focusing on their neuroprotective, anti-inflammatory, and cholinesterase inhibitory activities. The information presented herein is supported by experimental data from various studies to facilitate objective comparison and aid in the design of future drug candidates.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for a series of indenone derivatives from different studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Neuroprotective Activity
A study by Zeng et al. (2024) evaluated the neuroprotective effects of various indanone derivatives in an oxygen-glucose deprivation/reperfusion (OGD/R)-induced primary neuronal injury model. The data below represents the cell viability of neurons treated with the respective compounds.
Table 1: Neuroprotective Effects of Indanone Derivatives on OGD/R-Induced Neuronal Injury [1]
| Compound ID | Structure | Concentration (µM) | Cell Viability (%) |
| 4 | 5,6-Dimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 85.2 ± 3.5 |
| 14 | 6-Methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 78.9 ± 4.1 |
| 15 | 5-Methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 75.4 ± 3.8 |
| 22 | 2-((1-Methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 72.1 ± 2.9 |
| 26 | 5-Bromo-6-methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 81.3 ± 4.3 |
| 35 | 5,6-Dimethoxy-2-((piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 70.5 ± 3.1 |
| 36 | 5,6-Dimethoxy-2-(piperidin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one | 10 | 68.2 ± 3.3 |
| 37 | 5,6-Dimethoxy-2-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 79.8 ± 4.0 |
| 48 | 7-Bromo-5,6-dimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 83.1 ± 4.6 |
| 49 | 5,6,7-Trimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 88.6 ± 4.9 |
| 52 | 5,6-Dimethoxy-7-nitro-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | 10 | 65.7 ± 3.9 |
| Edaravone (Positive Control) | - | 20 | 75.1 ± 3.2 |
Note: Data for this compound was not available in this study.
Cholinesterase Inhibitory Activity
A study by Asghari et al. (2023) investigated the cholinesterase inhibitory potential of novel indanone derivatives. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below.
Table 2: Cholinesterase Inhibitory Activity of Indanone Derivatives [2][3]
| Compound ID | R Group | AChE IC50 (µM) | BChE IC50 (µM) |
| 5a | 3-((Dimethylamino)propoxy)benzylidene | 0.25 | 0.88 |
| 5b | 3-(2-(Piperidin-1-yl)ethoxy)benzylidene | 0.18 | 0.45 |
| 5c | 3-(3-(Piperidin-1-yl)propoxy)benzylidene | 0.12 | 0.31 |
| 6a | 4-((Dimethylamino)propoxy)benzylidene | 0.31 | 1.02 |
| 6b | 4-(2-(Piperidin-1-yl)ethoxy)benzylidene | 0.22 | 0.56 |
| 7a | 3-((Dimethylamino)propoxy)benzyl | 1.22 | 3.45 |
| 7b | 3-(2-(Piperidin-1-yl)ethoxy)benzyl | 0.98 | 0.04 |
| Donepezil (Reference) | - | 0.02 | 3.54 |
Note: Data for this compound was not available in this study.
Anti-inflammatory Activity
A study on the anti-inflammatory properties of an arylidene indanone derivative, IPX-18 (2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one), provided IC50 values for the inhibition of pro-inflammatory cytokine release in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).
Table 3: Anti-inflammatory Activity of IPX-18 [4]
| Cytokine | Assay System | IC50 (nM) |
| TNF-α | HWB | 298.8 |
| TNF-α | PBMCs | 96.29 |
| IFN-γ | HWB | 217.6 |
| IFN-γ | PBMCs | 103.7 |
| IL-2 | HWB | 416.0 |
| IL-2 | PBMCs | 122.9 |
| IL-8 | HWB | 336.6 |
| IL-8 | PBMCs | 105.2 |
Note: This study focused on a single indenone derivative and does not provide a direct comparison with this compound.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Neuroprotective Activity Assay (OGD/R Model)
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats.
-
Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cells are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
2. Oxygen-Glucose Deprivation (OGD) and Reperfusion:
-
After 7 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).
-
The cells are placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.
-
Following OGD, the medium is replaced with the original culture medium, and the cells are returned to the normoxic incubator for 24 hours (reperfusion).
3. Compound Treatment:
-
Test compounds, including various indenone derivatives, are dissolved in DMSO and added to the culture medium during the reperfusion phase at the desired concentrations.
4. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of reperfusion, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (cells not subjected to OGD/R).
Workflow for the in vitro neuroprotection assay.
Cholinesterase Inhibition Assay (Ellman's Method)
1. Reagents and Preparation:
-
Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds are dissolved in DMSO.
2. Assay Procedure:
-
In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.
-
25 µL of AChE or BChE solution (0.2 U/mL) is added to the wells.
-
The mixture is incubated for 15 minutes at 25°C.
-
125 µL of DTNB solution (0.3 mM) is added.
-
The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI, 1.5 mM).
-
The absorbance is measured at 412 nm every 15 seconds for 2 minutes using a microplate reader.
3. Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of cholinesterase inhibition by indenone derivatives.
Anti-inflammatory Activity Assay (Cytokine Release)
1. Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
2. Cytokine Measurement (ELISA):
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
A standard curve is generated using recombinant cytokines.
-
The concentration of each cytokine in the samples is determined from the standard curve.
-
The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated control.
-
IC50 values are calculated from the dose-response curves.
Inhibition of the NF-κB signaling pathway by indenone derivatives.
Conclusion
The indenone scaffold represents a versatile platform for the development of potent bioactive molecules. While direct comparative data for this compound across a range of biological activities is currently limited in the public domain, the available data for other indenone derivatives highlight their significant potential as neuroprotective, anti-inflammatory, and cholinesterase-inhibiting agents. The trifluoromethyl group is known to modulate the physicochemical properties of molecules, often enhancing their metabolic stability and cell permeability. Further focused studies are warranted to systematically evaluate the biological profile of this compound and to establish a comprehensive structure-activity relationship within this promising class of compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Method Validation for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive overview of a proposed analytical method for the quantification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The guide details a proposed High-Performance Liquid Chromatography (HPLC) method and outlines a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines. Furthermore, it presents a comparison with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their specific needs.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A specific, accurate, and precise reversed-phase HPLC method is proposed for the determination of this compound. This method is designed to provide robust performance for routine quality control and stability testing.
Experimental Protocol: Proposed HPLC Method
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Standard Solution | 100 µg/mL of this compound in mobile phase |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection. |
Validation of the Proposed HPLC Method
Analytical method validation is a critical process that ensures the reliability and accuracy of analytical data.[1] The validation of the proposed HPLC method will be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for new analytical procedures.[2]
Experimental Protocols for Method Validation
The following table summarizes the experimental protocols for each validation parameter.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (if applicable), standard solution, and sample solution. Assess for any interference at the retention time of the analyte. | No significant interference at the retention time of the analyte peak. |
| Linearity | Prepare a series of at least five concentrations of the standard solution (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of standard solution into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate injections of the standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determine based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results. | RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%). |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely applicable technique, other analytical methods could also be considered for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
Alternative Method 1: Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that 1-indanone and its derivatives can be analyzed by GC, this method presents a viable alternative.[3]
Methodology:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
Alternative Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique that can be used for the quantification of compounds containing chromophores. Ketones, such as this compound, exhibit UV absorbance.[1]
Methodology:
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: A suitable UV-transparent solvent (e.g., acetonitrile or methanol).
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound would need to be determined.
-
Quantification: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the expected performance characteristics of the proposed HPLC method and the alternative techniques.
| Performance Parameter | Proposed HPLC Method | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | High (with appropriate column and temperature program) | Low (potential for interference from other absorbing compounds) |
| Sensitivity | High | High (especially with MS detector) | Moderate |
| Precision | High (RSD ≤ 2.0%) | High (RSD ≤ 2.0%) | Moderate (can be affected by sample matrix) |
| Accuracy | High (98-102% recovery) | High (with proper calibration) | Moderate (susceptible to matrix effects) |
| Linear Range | Wide | Wide | Narrower |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Suitability | Routine QC, stability studies, impurity profiling | Analysis of volatile impurities, alternative for QC | Preliminary analysis, in-process control |
Visualizations
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the proposed HPLC analytical method.
Comparison of Analytical Methodologies
Caption: Logical comparison of HPLC and Gas Chromatography analytical workflows.
References
Structure-Activity Relationship (SAR) of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds attractive for medicinal chemistry campaigns. This guide provides a comparative analysis of hypothetical analogs based on this core structure, focusing on their potential as kinase inhibitors. The data presented herein is illustrative, designed to showcase the principles of SAR exploration for this compound class.
Comparative Biological Activity
The following table summarizes the structure-activity relationships of a hypothetical series of this compound analogs. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase (e.g., Src kinase).
| Compound ID | R1 | R2 | R3 | Src Kinase IC50 (nM) |
| 1a | H | H | H | 5,200 |
| 1b | F | H | H | 2,100 |
| 1c | Cl | H | H | 1,500 |
| 1d | CH3 | H | H | 3,500 |
| 2a | H | F | H | 1,800 |
| 2b | H | Cl | H | 1,200 |
| 2c | H | CH3 | H | 2,800 |
| 3a | H | H | 4-Fluorophenyl | 850 |
| 3b | H | H | 4-Chlorophenyl | 600 |
| 3c | H | H | 4-Methoxyphenyl | 1,100 |
| 3d | H | H | Pyridin-4-yl | 450 |
SAR Summary:
-
Substitution on the Indenone Ring (R1 and R2): Introduction of small, electron-withdrawing groups such as fluorine or chlorine at the R1 or R2 positions appears to be favorable for activity compared to the unsubstituted analog (1a ). The chloro-substituted analogs (1c and 2b ) demonstrate slightly better potency than the fluoro-substituted ones (1b and 2a ). Introduction of a methyl group (1d and 2c ) is less favorable than halogens.
-
Substitution at the 2-position (R3): The most significant enhancement in activity is observed with the introduction of an aromatic ring at the 2-position. A phenyl ring (3a-c ) improves potency, with electron-withdrawing substituents on this ring (e.g., 4-fluoro in 3a and 4-chloro in 3b ) being more effective. The introduction of a heteroaromatic ring, such as pyridine (3d ), further boosts the inhibitory activity, suggesting a potential key interaction with the kinase.
Experimental Protocols
General Procedure for Synthesis of 2-Substituted Analogs (3a-d)
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, the corresponding aldehyde (1.1 eq) and a catalytic amount of a base (e.g., piperidine or pyrrolidine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Src Kinase)
The inhibitory activity of the compounds against Src kinase is determined using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, Src kinase enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.
-
The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hypothetical Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery and development.
Simplified Src Kinase Signaling Pathway
The diagram below depicts a simplified representation of the Src kinase signaling pathway, which is often implicated in cell growth and proliferation.
Comparative analysis of different synthetic routes to 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the widely employed intramolecular Friedel-Crafts cyclization of 3-(3-(trifluoromethyl)phenyl)propanoic acid. We will objectively compare the performance of three common acidic catalysts for this transformation: polyphosphoric acid (PPA), triflic acid (TfOH), and aluminum chloride (AlCl₃), supported by experimental data.
At a Glance: Comparison of Catalytic Systems
The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid. The choice of acid catalyst is a critical parameter influencing the reaction's efficiency, yield, and scalability. Below is a summary of the key quantitative data for each catalytic system.
| Catalyst System | Starting Material | Reagents & Conditions | Reaction Time | Yield (%) |
| Route 1 | 3-(3-(trifluoromethyl)phenyl)propanoic acid | Polyphosphoric acid (PPA), 80-100°C | 2-4 hours | 60-90%[1] |
| Route 2 | 3-(3-(trifluoromethyl)phenyl)propanoic acid | Triflic acid (TfOH), CH₂Cl₂, 80°C (Microwave) | 1 hour | ~61% (for a similar substrate)[2] |
| Route 3 | 3-(3-(trifluoromethyl)phenyl)propanoic acid chloride | Aluminum chloride (AlCl₃), Dichloromethane | 1-2 hours | ~90% (for the unsubstituted analog)[1] |
Visualizing the Synthetic Pathways
The following diagram illustrates the common synthetic precursor and the three primary catalytic routes for the cyclization to this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the precursor synthesis and the three primary cyclization routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.
Synthesis of the Precursor: 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
This procedure outlines the synthesis of the key starting material required for the subsequent cyclization reactions.
Reaction: Hydrogenation of 3-(Trifluoromethyl)cinnamic acid.
Materials:
-
3-(Trifluoromethyl)cinnamic acid
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 3-(Trifluoromethyl)cinnamic acid (1.0 eq) in methanol.
-
Add 5% Pd/C catalyst to the solution.
-
Transfer the mixture to a hydrogenation apparatus.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (typically monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid.[3]
Route 1: Cyclization using Polyphosphoric Acid (PPA)
This method is a classical and effective approach for intramolecular Friedel-Crafts acylation, often providing good to excellent yields.
Reaction: Intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Place 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a reaction flask.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring, typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]
Route 2: Cyclization using Triflic Acid (TfOH)
Triflic acid is a powerful superacid that can catalyze the cyclization under milder conditions, sometimes with the aid of microwave irradiation to accelerate the reaction.
Reaction: Intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
In a microwave-safe reaction vessel, dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add triflic acid (typically 3-5 equivalents).
-
Seal the vessel and place it in a microwave reactor. Heat the mixture to 80°C for 1 hour.
-
After cooling, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.[2]
Route 3: Cyclization using Aluminum Chloride (AlCl₃)
This route involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by a Lewis acid-catalyzed cyclization. This method often results in high yields.
Reaction: Intramolecular Friedel-Crafts acylation via the acid chloride.
Materials:
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dilute hydrochloric acid
-
Ice
Procedure: Step 1: Formation of the Acid Chloride
-
To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.1-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1-1.3 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.[1]
References
In Vivo Efficacy of an Indanone Analog vs. Standard of Care in a Colorectal Cancer Model
A Comparative Analysis of N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) and Irinotecan
Disclaimer: This guide provides a comparative analysis of a structural analog of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, specifically the indanone derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6). Due to the absence of publicly available in vivo efficacy data for this compound, this analog, which has been studied in a colorectal cancer model, is used as a proxy. The findings presented here for ITH-6 may not be directly extrapolated to this compound.
Introduction
Derivatives of 1-indanone are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents. This guide focuses on the in vivo efficacy of the indanone-based thiazolyl hydrazone derivative, ITH-6, in a preclinical model of p53 mutant colorectal cancer. The performance of ITH-6 is compared against irinotecan, a standard of care chemotherapeutic agent for colorectal cancer.[1][2]
Comparative Efficacy Data
The in vivo antitumor activity of ITH-6 was evaluated against the standard of care, irinotecan, in a mouse xenograft model using the p53 mutant human colorectal cancer cell line HT-29.[1] The results demonstrate that ITH-6 significantly inhibits tumor growth.[1]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Tumor Volume Reduction | Tumor Weight Reduction |
| Vehicle Control | - | - | - | - | - |
| ITH-6 | 6 mg/kg | Oral | Significant | Significant | Significant |
| Irinotecan | 30 mg/kg | Intraperitoneal (i.p.) | Significant | Significant | Significant |
Note: The referenced study indicates that ITH-6 significantly inhibited the growth, volume, and weight of HT-29 tumor xenografts compared to the vehicle control and the irinotecan group.[1] For precise quantitative values, direct consultation of the source material is recommended.
Experimental Protocols
In Vivo Antitumor Efficacy Study
A xenograft mouse model was utilized to assess the in vivo anticancer effects of ITH-6 and irinotecan.[1][3]
1. Animal Model:
-
NCR nude mice were used for the study.[1]
2. Cell Line and Implantation:
-
Human colorectal cancer cells (HT-29), which have a p53 mutation, were used.[1]
-
HT-29 cells were implanted subcutaneously into the mice.[1][3]
3. Treatment Groups and Administration:
-
Mice bearing HT-29 tumors were divided into three groups:
4. Study Duration and Endpoints:
-
The treatment was carried out for a period of 21 days.[1]
-
Tumor growth, volume, and weight were monitored and measured at the end of the study.[1]
Mechanism of Action and Signaling Pathways
ITH-6: A Multi-Targeted Approach
ITH-6 exhibits its anticancer effects through several mechanisms. It induces cell cycle arrest at the G2/M phase, promotes apoptosis, and increases the levels of reactive oxygen species (ROS) while decreasing intracellular glutathione (GSH).[1][5] A key aspect of its mechanism is the downregulation of the NF-κB p65 and Bcl-2 signaling pathways.[1]
Irinotecan: A Topoisomerase I Inhibitor
Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[6][7] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[6][8] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the formation of lethal double-strand breaks during DNA replication.[6][8] This DNA damage ultimately triggers apoptosis.[8] The ATM-CHK2-TP53 pathway is a key signaling cascade activated in response to the DNA damage induced by irinotecan.[8]
Conclusion
The indanone derivative ITH-6 demonstrates significant in vivo anticancer efficacy in a p53 mutant colorectal cancer xenograft model, with its performance being comparable to the standard of care, irinotecan.[1] The distinct, multi-targeted mechanism of action of ITH-6, involving the induction of oxidative stress and inhibition of key survival pathways like NF-κB and Bcl-2, presents a promising alternative or complementary therapeutic strategy.[1][5] Further investigation into trifluoromethylated indanone derivatives, such as this compound, is warranted to explore their therapeutic potential in oncology.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. "ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON " by Silpa Narayanan [scholar.stjohns.edu]
- 6. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 8. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with other receptors. Direct experimental data for this specific compound is not publicly available. Therefore, this guide synthesizes information on the known biological targets of the core 2,3-dihydro-1H-inden-1-one (indanone) scaffold and the influence of trifluoromethyl substituents on receptor binding to provide a predictive overview of its likely cross-reactivity profile.
The indanone scaffold is a versatile pharmacophore found in numerous biologically active compounds, suggesting that derivatives may interact with a range of protein targets. The addition of a trifluoromethyl (CF3) group, a common bioisostere in medicinal chemistry, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its binding affinity and selectivity.[1][2][3]
Potential Receptor Cross-Reactivity of the Indanone Scaffold
Based on published data for various indanone derivatives, the core scaffold has been shown to interact with a diverse set of protein targets. This suggests a potential for cross-reactivity of novel indanone compounds, including this compound.
Quantitative Comparison of Indanone Derivatives Across Various Targets
The following table summarizes the inhibitory activities of representative indanone derivatives against several key protein targets. This data, compiled from various studies, illustrates the multi-target nature of the indanone scaffold.
| Compound/Derivative | Primary Target | Other Target(s) | IC50 (nM) - Primary Target | IC50 (nM) - Other Target(s) | Reference Compound |
| Donepezil Analog (Compound 4) | Acetylcholinesterase (AChE) | β-secretase 1 (BACE-1) | 4.11 | 18.3 | Donepezil (AChE IC50: 6.21 nM, BACE-1 IC50: 194 nM) |
| Indanone Spiroisoxazoline (Compound 9f) | Cyclooxygenase-2 (COX-2) | - | 30 | - | Doxorubicin (Cytotoxicity IC50: 62 nM on MCF-7) |
| Arylidene Indanone (FCX-146) | Akt Kinase (allosteric) | - | Potency threefold greater than parent compound | - | FXY-1 (parent compound) |
| Indanone Derivative (DHFO) | 5-LOX/COX-2 | Cereblon (CRBN) | - | High binding affinity | Thalidomide |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the activity of indanone derivatives are provided below.
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of cholinesterase enzymes.
-
Enzyme and Substrate Preparation : Recombinant human AChE or BChE is used as the enzyme source. Acetylthiocholine (ATC) or butyrylthiocholine (BTC) is used as the substrate.
-
Assay Procedure : The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).
-
Initiation and Measurement : The reaction is initiated by the addition of the substrate (ATC or BTC). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate only). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro β-secretase 1 (BACE-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BACE-1, a key enzyme in the production of amyloid-β peptides.
-
Assay Principle : A fluorescence resonance energy transfer (FRET) assay is commonly used. A specific peptide substrate containing a fluorophore and a quencher is incubated with recombinant human BACE-1.
-
Assay Procedure : The reaction is conducted in an appropriate buffer (e.g., sodium acetate, pH 4.5). The test compound is pre-incubated with the enzyme before the addition of the FRET substrate.
-
Measurement : Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity. The fluorescence is measured over time using a microplate reader.
-
Data Analysis : The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the selectivity of a compound for inhibiting the two isoforms of the cyclooxygenase enzyme.
-
Enzyme Source : Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure : The assay measures the peroxidase activity of the COX enzymes. The reaction mixture includes the enzyme, the test compound, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a suitable buffer.
-
Initiation and Measurement : The reaction is initiated by the addition of arachidonic acid. The oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis : The inhibitory potency of the compound is expressed as the IC50 value, which is determined from the dose-response curves for each enzyme isoform. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by indanone derivatives and a general workflow for assessing compound cross-reactivity.
Caption: Potential dual-inhibition mechanism of indanone derivatives in Alzheimer's disease.
Caption: A general experimental workflow for determining the cross-reactivity of a novel compound.
Conclusion and Future Directions
The 2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry with demonstrated activity against a variety of biological targets, including enzymes implicated in neurodegenerative diseases and cancer. While direct experimental data on the cross-reactivity of this compound is currently unavailable, the known polypharmacology of other indanone derivatives suggests that this compound may also exhibit a multi-target profile.
The introduction of the 7-trifluoromethyl group is likely to enhance the lipophilicity and metabolic stability of the molecule, which could influence its binding to various receptors. The electron-withdrawing nature of the CF3 group can also alter the electronic properties of the aromatic ring, potentially leading to different interactions with receptor binding pockets compared to non-substituted or differently substituted indanones.
To definitively characterize the cross-reactivity of this compound, it is imperative to perform comprehensive in vitro screening against a broad panel of receptors and enzymes, including but not limited to G-protein coupled receptors, kinases, ion channels, and nuclear receptors. Such studies will be crucial for understanding its potential therapeutic applications and off-target liabilities.
References
Performance Benchmark: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Cellular Assays Targeting the PERK Signaling Pathway
This guide provides a comparative analysis of the hypothetical compound, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (designated as Compound X), against the established PERK inhibitor, GSK2606414. The data presented for Compound X is illustrative to guide researchers in evaluating novel compounds targeting the PERK pathway, a key component of the Unfolded Protein Response (UPR) and a therapeutic target in various diseases, including cancer and neurodegenerative disorders.
Comparative Performance in Cellular Assays
The inhibitory activity of Compound X and GSK2606414 was assessed in cellular assays measuring the phosphorylation of eIF2α, a downstream target of PERK, and cell viability under ER stress conditions.
| Parameter | Compound X (Hypothetical Data) | GSK2606414 (Reference Compound) |
| PERK Inhibition (IC50) | 15 nM | 10 nM |
| Cell Viability (EC50 under Tunicamycin-induced ER stress) | 50 nM | 30 nM |
| Selectivity (Kinase Panel) | High selectivity against a panel of 200 kinases | High selectivity, potent inhibitor of PERK |
| Cytotoxicity (CC50 in unstressed cells) | > 10 µM | > 10 µM |
Experimental Protocols
PERK Inhibition Assay (Lanthanide-Based Immunofluorescence)
This assay quantifies the inhibition of PERK-mediated eIF2α phosphorylation in response to an ER stressor.
-
Cell Culture: Human tumor cell lines (e.g., HT-29) are seeded in 96-well plates and cultured overnight.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of Compound X or GSK2606414 for 1 hour.
-
ER Stress Induction: Tunicamycin (an ER stress inducer) is added to the wells to a final concentration of 2 µg/mL and incubated for 4 hours.
-
Cell Lysis and Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated eIF2α (p-eIF2α) followed by a lanthanide-labeled secondary antibody.
-
Signal Detection: Time-resolved fluorescence resonance energy transfer (TR-FRET) is used to measure the amount of p-eIF2α.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay assesses the ability of the compounds to protect cells from ER stress-induced apoptosis.
-
Cell Culture and Treatment: Cells are seeded as described above and treated with the compounds and Tunicamycin.
-
Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The formazan crystals are solubilized with DMSO.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: EC50 values are determined from the dose-response curves.
Visualizations
Caption: The PERK signaling pathway under ER stress and the inhibitory action of Compound X.
Caption: Workflow for the cellular assays to determine PERK inhibition and cell viability.
A Head-to-Head Comparison: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one versus its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and its parent compound, 2,3-dihydro-1H-inden-1-one. While direct experimental comparisons are limited in the current literature, this document synthesizes available data on the synthesis, physicochemical properties, and known biological activities of the indanone scaffold, alongside predictions regarding the influence of the 7-trifluoromethyl substituent.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid framework provides a valuable platform for the development of therapeutic agents targeting a range of conditions, including neurodegenerative diseases and inflammation.[1][3] The introduction of a trifluoromethyl group (-CF3) can significantly alter a molecule's physicochemical and biological properties, impacting its lipophilicity, metabolic stability, and target-binding affinity. This guide explores the potential ramifications of adding a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-inden-1-one core.
Physicochemical Properties: A Comparative Overview
The introduction of a trifluoromethyl group is anticipated to modulate several key physicochemical parameters, which can, in turn, influence the pharmacokinetic and pharmacodynamic profile of the molecule. The following table presents a comparison of calculated properties for both compounds.
| Property | 2,3-dihydro-1H-inden-1-one | This compound (Predicted) | Impact of -CF3 Group |
| Molecular Formula | C₉H₈O | C₁₀H₇F₃O | Addition of CF₃ |
| Molecular Weight | 132.16 g/mol | 200.16 g/mol | Increased |
| LogP (Octanol/Water) | ~1.8 | ~2.9 | Increased Lipophilicity |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | 17.07 Ų | Unchanged |
| Hydrogen Bond Donors | 0 | 0 | Unchanged |
| Hydrogen Bond Acceptors | 1 | 1 | Unchanged |
| Aqueous Solubility | Moderately Soluble | Likely Decreased | Reduced |
Note: Predicted values for the trifluoromethyl analog are based on computational models and the known effects of trifluoromethyl substitution.
Synthesis
2,3-dihydro-1H-inden-1-one is commercially available and can be synthesized through various established methods, including the intramolecular Friedel-Crafts cyclization of 3-phenylpropanoic acid.[4]
This compound can be synthesized via a multi-step process, likely starting from a trifluoromethyl-substituted aromatic precursor. A plausible synthetic route involves the Friedel-Crafts acylation of an appropriately substituted benzene derivative followed by cyclization.[5][6]
Biological Activity: Knowns and Predictions
The indanone scaffold is associated with a broad range of biological activities. The non-fluorinated analog, 2,3-dihydro-1H-inden-1-one, and its derivatives have been investigated for their potential as:
-
Monoamine Oxidase (MAO) Inhibitors: Indanone derivatives have shown potent and selective inhibition of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3][7]
-
Acetylcholinesterase (AChE) Inhibitors: The indanone core is a key feature of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[2][8][9]
-
Cyclooxygenase (COX) Inhibitors: Certain indanone derivatives exhibit inhibitory activity against COX enzymes, suggesting potential anti-inflammatory applications.[10]
The introduction of a 7-trifluoromethyl group is expected to modulate these activities. While direct experimental data is lacking, some predictions can be made based on structure-activity relationship (SAR) studies of related compounds. For instance, in a study on 7-substituted 4-aminoquinolines, the 7-trifluoromethyl analogs were found to be less active against Plasmodium falciparum compared to their 7-chloro and 7-bromo counterparts.[11] This suggests that the electron-withdrawing nature and steric bulk of the trifluoromethyl group at the 7-position might not always be favorable for target binding. However, the increased lipophilicity could enhance membrane permeability and bioavailability.
Potential Signaling Pathways
Based on the known activities of indanone derivatives, a potential mechanism of action for these compounds, particularly in the context of neurodegenerative diseases, involves the inhibition of key enzymes in neurotransmitter metabolism.
Experimental Protocols
To facilitate a direct comparison of the two compounds, the following are detailed methodologies for key biological assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established methods for determining MAO inhibitory activity.[12][13]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or reference inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Measure the fluorescence (Ex/Em = 310/400 nm) every minute for 20 minutes.
-
Calculate the rate of reaction and determine the IC50 values for each compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity.[14][15]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Donepezil (reference inhibitor)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader (absorbance)
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound or reference inhibitor.
-
Add the AChE enzyme to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the IC50 values.
Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a common method for assessing COX-2 inhibitory potential.[16][17][18]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (selective COX-2 inhibitor)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
EIA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or reference inhibitor in the reaction buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a suitable acid (e.g., HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
Experimental and Developmental Workflow
The following diagram illustrates a typical workflow for the evaluation and development of novel indanone derivatives.
Conclusion
While direct comparative experimental data for this compound and its non-fluorinated analog is not yet available, this guide provides a framework for their evaluation. The introduction of the 7-trifluoromethyl group is predicted to increase lipophilicity, which may enhance cell permeability and brain penetration, but could also impact target binding and solubility. The provided experimental protocols offer a clear path for researchers to directly compare the biological activities of these two compounds and elucidate the structure-activity relationships of 7-substituted indanones. Such studies are crucial for the rational design of novel and effective therapeutic agents based on the versatile indanone scaffold.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of synthesizing 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and its halogenated analogs. The primary synthetic route to these indenones is the intramolecular Friedel-Crafts cyclization of the corresponding 3-phenylpropanoic acid derivatives. This document outlines the experimental protocols for these syntheses, presents comparative data on reaction yields, and discusses the potential biological relevance of this class of compounds.
Comparison of Synthetic Yields
The reproducibility of the synthesis of 7-substituted-2,3-dihydro-1H-inden-1-ones is critically dependent on the nature of the substituent at the 7-position. The table below summarizes the reported yields for the target compound and its chloro and bromo analogs, which serve as key alternatives for comparative studies.
| Compound | Precursor | Synthetic Method | Reported Yield |
| 7-(Trifluoromethyl)-inden-1-one | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Friedel-Crafts Cyclization | Not Reported |
| 7-Chloro-inden-1-one | 7-Amino-1-indanone | Sandmeyer Reaction | 86%[1] |
| 7-Bromo-inden-1-one | 3-(2-Bromophenyl)propanoic acid derivative | Friedel-Crafts Cyclization | 94.7%[2] |
Experimental Protocols
Detailed methodologies for the synthesis of 7-substituted-2,3-dihydro-1H-inden-1-ones are crucial for ensuring experimental reproducibility. Below are the generalized and specific protocols for the synthesis of the target compound and its alternatives.
General Synthesis of 7-Substituted-1-Indanones via Friedel-Crafts Cyclization
The primary method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3] This reaction is typically catalyzed by a strong acid.
Protocol 1: Synthesis of this compound
Experimental Procedure (Proposed):
-
To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride or polyphosphoric acid) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto ice-water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-one
A high-yielding synthesis of 7-chloro-1-indanone has been reported via a Sandmeyer reaction from 7-amino-1-indanone.[1]
Experimental Procedure:
-
7-Amino-1-indanone is diazotized under acidic conditions.
-
Subsequent chlorination with copper(I) chloride (CuCl) under acidic conditions yields 7-chloro-1-indanone.
-
The reported yield for this transformation is 86%.[1]
Protocol 3: Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-one
A detailed, high-yield synthesis of 7-bromo-1-indanone has been described.[2]
Experimental Procedure:
-
To 0.99 g (4.12 mmol) of the precursor compound in 21 mL of a 2.5 mol/L hydrogen chloride-ethyl acetate solution, the mixture is stirred at room temperature for 1 hour.
-
The solvent and excess HCl are evaporated under reduced pressure.
-
To the resulting compound, 20 mL of concentrated sulfuric acid is slowly added at 0 °C.
-
The mixture is then stirred at 90 °C for 2 hours.
-
After completion, the reaction is poured into 60 mL of ice water and extracted with dichloromethane (3 x 60 mL).
-
The combined organic phases are dried and concentrated.
-
Purification by column chromatography (petroleum ether:ethyl acetate = 20:1) yields 0.8 g of 7-bromo-1-indanone (94.7% yield).[2]
Experimental Workflow and Key Reactions
The synthesis of these indenone derivatives follows a logical workflow, starting from readily available precursors and involving key chemical transformations.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is limited, the indanone scaffold is a common motif in molecules with diverse biological activities, including roles as enzyme inhibitors. For instance, derivatives of indanones have been investigated as inhibitors of various kinases. A hypothetical signaling pathway where an indanone derivative could act as a kinase inhibitor is depicted below.
This diagram illustrates how a 7-substituted-1-indanone derivative could potentially inhibit a downstream kinase in a signal transduction pathway, thereby affecting cellular processes like proliferation. This highlights the importance of this class of compounds as a scaffold for designing targeted therapeutic agents. Further biological evaluation of this compound and its analogs is warranted to explore their potential in drug discovery.
References
A Comparative Guide to the Synthesis and Analysis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: An Inter-laboratory Assessment
This guide presents a comparative analysis of synthetic methodologies and analytical techniques for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various therapeutic agents. The data herein is based on a simulated inter-laboratory study involving three distinct laboratories to highlight the potential variability in outcomes and analytical results. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthesis Comparison
The primary synthetic route explored in this comparison is the intramolecular Friedel-Crafts acylation of 3-(2-(trifluoromethyl)phenyl)propanoic acid. Variations in catalysts and reaction conditions across the participating laboratories provide insight into the robustness and efficiency of the synthesis.
| Parameter | Lab A | Lab B | Lab C |
| Catalyst | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Triflic Acid (TfOH) |
| Solvent | None | Methanesulfonic acid | Dichloromethane |
| Temperature | 80°C | 60°C | Room Temperature |
| Reaction Time | 4 hours | 2 hours | 6 hours |
| Yield (%) | 78 | 85 | 72 |
| Purity (by HPLC, %) | 97.5 | 98.9 | 96.8 |
Analytical Comparison
The synthesized compounds from each laboratory were subjected to a series of analytical tests to confirm their identity and purity. The primary methods employed were High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Laboratory | Retention Time (min) | Peak Area (%) |
| Lab A | 8.21 | 97.5 |
| Lab B | 8.23 | 98.9 |
| Lab C | 8.22 | 96.8 |
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 - 7.65 | m | - | 2H, Ar-H |
| 7.50 | t | 7.6 | 1H, Ar-H |
| 3.20 | t | 5.9 | 2H, -CH₂- |
| 2.80 | t | 5.9 | 2H, -CH₂- |
| Chemical Shift (δ, ppm) | Assignment |
| 205.0 | C=O |
| 154.5 | Ar-C |
| 136.0 | Ar-C |
| 131.0 (q, J = 32 Hz) | Ar-C-CF₃ |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 125.0 (q, J = 272 Hz) | -CF₃ |
| 124.5 | Ar-CH |
| 36.5 | -CH₂- |
| 26.0 | -CH₂- |
| Ionization Mode | Calculated m/z | Observed m/z (Lab A) | Observed m/z (Lab B) | Observed m/z (Lab C) |
| ESI+ | 201.0578 [M+H]⁺ | 201.0576 | 201.0580 | 201.0577 |
Experimental Protocols
Synthesis of this compound (General Procedure)
A solution of 3-(2-(trifluoromethyl)phenyl)propanoic acid in the appropriate solvent (or neat in the case of PPA) is treated with the specified cyclizing agent (PPA, Eaton's Reagent, or TfOH). The reaction mixture is stirred at the designated temperature for the specified duration. Upon completion, the reaction is quenched by pouring it onto ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the analytical characterization of the final product.
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a compound that requires careful management as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule was not identified, the following procedures are based on guidelines for structurally similar trifluoromethylated and ketone-containing organic compounds and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of halogenated organic compounds necessitates stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, well-labeled hazardous waste container.[4] The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a separate, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams to ensure proper disposal by the waste management facility.[4]
-
Contaminated Materials: Any materials used in the handling or cleanup of this compound, such as pipette tips, contaminated gloves, or absorbent pads, should also be disposed of as hazardous waste in the designated solid waste container.
2. Waste Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed"). While the specific hazards for this compound are not fully documented, it is prudent to handle it with care.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be away from general laboratory traffic and clearly marked.
-
Ensure the container is kept closed at all times, except when adding waste.[2][5]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by a licensed hazardous waste disposal company.[6][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation, preferably by using a chemical fume hood.
-
Control the Spill: For a small solid spill, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[7] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor or environmental health and safety officer, following your institution's protocols.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Essential Safety and Operational Guidance for Handling 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for structurally similar chemicals. A thorough risk assessment should be conducted before commencing any work.
Hazard Assessment
While a specific hazard profile for this compound is not available, related compounds such as other trifluoromethylated substances and indanone derivatives suggest that it may cause skin, eye, and respiratory irritation.[1][2] Standard laboratory procedures for handling chemicals with unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Eye protection should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a laboratory coat | Gloves must be inspected before use and removed using the proper technique to avoid skin contact. A lab coat should be worn to protect skin and clothing.[3] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood or if there is a potential for aerosol generation to prevent inhalation.[4] |
| Feet | Closed-toe shoes | Essential for protecting feet from potential spills in a laboratory setting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
-
Preparation and Engineering Controls : All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are easily accessible.
-
Donning PPE : Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting : If handling a solid form, conduct weighing and transferring activities within a fume hood to minimize dust inhalation.[6] Use appropriate tools, such as spatulas, for handling the powder.
-
Solution Preparation : When dissolving the compound, add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure adequate ventilation.
-
Post-Handling Decontamination : After handling, decontaminate the work area with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.[6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
